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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic Acid: A Comprehensive Technical Guide

Executive Summary As drug discovery pivots toward increasingly complex modalities, the characterization of highly functionalized peptidomimetic building blocks has become paramount. 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward increasingly complex modalities, the characterization of highly functionalized peptidomimetic building blocks has become paramount. 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid is a specialized proline derivative featuring an N-oxalyl group and a C-terminal methylamide. This structural motif is frequently utilized in the design of targeted covalent inhibitors, protease modulators, and antimicrobial peptidomimetics.

This whitepaper provides an in-depth analysis of its physicochemical properties, detailing the causality behind its conformational dynamics, and establishing self-validating experimental protocols for its characterization.

Structural and Physicochemical Profile

The incorporation of unnatural amino acid fragments into a polypeptide backbone fundamentally alters its structural and physicochemical properties, often increasing resistance to proteolytic degradation and improving target selectivity[1]. The core properties of this compound are summarized below.

ParameterValueSignificance in Drug Design
IUPAC Name 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acidStandardized nomenclature for library indexing.
Molecular Formula C8H12N2O4Defines the atomic composition[2].
Molecular Weight 200.19 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD)[2].
Hydrogen Bond Donors 2 (-COOH, -NH-)Facilitates critical interactions with target active sites.
Hydrogen Bond Acceptors 6 (N, O atoms)High HBA count promotes solubility and target engagement.
Rotatable Bonds 4Balances conformational flexibility with the rigidity of the pyrrolidine ring.
Predicted pKa ~1.5 - 2.0The highly acidic oxalyl group ensures full deprotonation at physiological pH.

Mechanistic Insights: Conformational Dynamics & Acid-Base Equilibria

Acid-Base Equilibria and Solvation

The presence of the N-oxalyl group (-CO-COOH) drastically lowers the pKa of the carboxylic acid compared to standard aliphatic acids. Because the molecule exists almost exclusively as an anion at pH 7.4, it exhibits high aqueous solubility but limited passive membrane permeability. Understanding this ionization state is critical, as the dielectric constant of the surrounding microenvironment (e.g., a hydrophobic enzyme pocket vs. bulk solvent) will shift the apparent pKa ( psKa​ )[3].

Proline Cis-Trans Isomerization

Unlike standard secondary amides, the tertiary amide bond formed between the pyrrolidine nitrogen and the oxalyl group is subject to significant cis-trans isomerization. This conformational heterogeneity is a major determinant in the binding affinity of peptidomimetics to intrinsically disordered proteins and structured targets alike. Nuclear Magnetic Resonance (NMR) spectroscopy remains the only definitive method to characterize these co-existing isomers at an atomic level[4]. The equilibrium is highly sensitive to the steric bulk of the oxalyl group and the hydrogen-bonding state of the adjacent methylcarbamoyl moiety.

G Core Pyrrolidine Core (Conformational Rigidity) Target Target Binding & Pharmacokinetics Core->Target Restricts Entropy Oxalyl N-Oxalyl Group (Low pKa, High Solubility) Oxalyl->Target Electrostatic Anchor Amide Methylcarbamoyl Group (H-Bond Donor/Acceptor) Amide->Target Directional H-Bonding

Caption: Logical relationship between the structural motifs of the compound and its resulting drug-like properties.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the characterization of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid requires rigorous, self-validating workflows. Below are the definitive protocols for profiling its physicochemical behavior.

Protocol 1: Potentiometric Determination of pKa via Yasuda-Shedlovsky Extrapolation

Rationale: Direct aqueous titration of highly functionalized peptidomimetics can be compromised by the limited solubility of the unionized species at low pH. Using a co-solvent system and extrapolating to 0% co-solvent yields the true thermodynamic aqueous pKa[3].

  • Sample Preparation: Prepare a 1-5 mM solution of the compound in a series of methanol/water mixtures (e.g., 15%, 30%, 45%, and 60% wt% methanol).

  • Titration: Utilize an automated GLpKa analyzer fitted with an Ag/AgCl reference electrode. Titrate the solutions from pH 1.5 to 10.0 using standardized 0.15 M KOH, maintaining a constant ionic strength with 0.15 M KCl.

  • Data Refinement: Record the apparent pKa ( psKa​ ) for each co-solvent ratio.

  • Extrapolation (Self-Validation): Apply the Yasuda-Shedlovsky equation ( psKa​+log[H2​O]=a/ϵ+b ), where ϵ is the dielectric constant of the mixture. A linear regression ( R2>0.99 ) validates the absence of compound aggregation, and the y-intercept yields the true aqueous pKa.

Protocol 2: NMR-Based Quantification of Cis/Trans Isomerization

Rationale: The spatial proximity of the pyrrolidine Hα​ and Hδ​ protons to the preceding oxalyl carbonyl oxygen changes drastically between cis and trans states, causing distinct chemical shift dispersion. Advanced 19F probes can also be used for similar conformational studies[5].

  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of D2​O buffered to pH 7.4 (using phosphate buffer) to mimic physiological conditions.

  • 1D Acquisition: Acquire a high-resolution 1D 1H NMR spectrum (e.g., 600 MHz). Look for the duplication of the Hα​ multiplet (typically between 4.2 - 4.6 ppm).

  • 2D NOESY Validation: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Analysis: Identify exchange cross-peaks (same phase as the diagonal) to confirm the two species are in chemical exchange. Integrate the distinct Hα​ resonances to calculate the exact cis/trans thermodynamic ratio.

G A 2-[2-(Methylcarbamoyl)... Compound B Potentiometric Titration (Co-solvent System) A->B Acid-Base Equilibria C NMR Spectroscopy (1D 1H & 2D NOESY) A->C Conformational Dynamics D Thermodynamic pKa (Yasuda-Shedlovsky) B->D E Cis/Trans Ratio & Exchange Kinetics C->E

Caption: Workflow for the physicochemical and conformational characterization of the peptidomimetic compound.

Application in Drug Discovery

The transition of peptides from the laboratory to the clinic is historically hindered by poor bioavailability and rapid enzymatic clearance[6]. By utilizing 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid as a synthetic module, medicinal chemists can bypass these limitations. The rigid pyrrolidine ring restricts the conformational entropy of the molecule, pre-organizing the methylcarbamoyl group for optimal hydrogen bonding with target residues. Simultaneously, the oxalyl group serves as a potent electrostatic anchor, capable of interacting with positively charged pockets (e.g., arginine or lysine residues in protease active sites) or coordinating metal ions in metalloenzymes.

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Exploratory

In Vitro Screening Protocols and Mechanistic Evaluation of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (MPOA)

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Molecular Rationale The development of small-molecule inhibitors targeting 2-oxog...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecular Rationale

The development of small-molecule inhibitors targeting 2-oxoglutarate (2-OG) dependent oxygenases has revolutionized the treatment of anemia and ischemic diseases. The canonical target for these therapies is Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (PHD2), an enzyme that acts as a cellular oxygen sensor[1].

The compound 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (hereafter referred to as MPOA ) represents a highly specialized, conformationally restricted inhibitor scaffold. Structurally, MPOA is an N-oxalyl-proline derivative. It builds upon the foundational pharmacology of broad-spectrum 2-OG competitors like N-oxalylglycine (NOG)[2].

Causality in Structural Design:

  • 2-Oxoacetic Acid (Oxalyl) Moiety: Acts as a bidentate chelator for the active-site ferrous iron (Fe²⁺), displacing the endogenous co-substrate 2-OG[3].

  • Pyrrolidine Ring: Restricts the conformational flexibility of the molecule, reducing entropic penalty upon binding compared to linear aliphatic analogs[4].

  • Methylcarbamoyl Group: Projects into the substrate-binding pocket, forming targeted hydrogen bonds with active-site residues (e.g., Tyr310 and Arg383 in PHD2) to enhance isoform selectivity[4].

Mechanistic Pathway of MPOA Intervention

Under normoxic conditions, PHD2 utilizes oxygen and 2-OG to hydroxylate specific proline residues on the HIF-1α protein, tagging it for pVHL-mediated proteasomal degradation. By competitively chelating the active-site Fe²⁺, MPOA halts this catalytic cycle, leading to the stabilization and nuclear translocation of HIF-1α, which subsequently drives the transcription of erythropoietic and angiogenic genes[1].

Mechanism O2 Oxygen & 2-OG PHD2 PHD2 Enzyme O2->PHD2 HIF_OH Hydroxylated HIF-1α PHD2->HIF_OH Hydroxylation MPOA MPOA (Inhibitor) MPOA->PHD2 Fe(II) Chelation HIF HIF-1α Protein HIF->HIF_OH Transcription Target Gene Transcription HIF->Transcription Stabilization VHL pVHL E3 Ligase HIF_OH->VHL Degradation Proteasomal Degradation VHL->Degradation

Mechanism of HIF-1α stabilization via PHD2 inhibition by MPOA.

Self-Validating Biochemical Screening Protocols

To accurately quantify the inhibitory potency of MPOA, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[5].

Causality for Assay Selection: Traditional colorimetric assays for 2-OG oxygenases are highly susceptible to optical interference from test compounds and iron-induced auto-oxidation. TR-FRET isolates the specific binding event between hydroxylated HIF-1α and the von Hippel-Lindau (VHL) complex, providing a massive signal-to-noise ratio and eliminating false positives[5].

Protocol 1: TR-FRET PHD2 Inhibition Assay

This protocol is designed as a self-validating system. It incorporates an internal Fe²⁺ competition arm to definitively prove that MPOA acts via active-site metal chelation rather than allosteric denaturation.

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA).

  • Enzyme/Substrate Complexing: In a 384-well microplate, combine recombinant human PHD2 (50 nM final) with a biotinylated HIF-1α CODD peptide (100 nM final).

  • Compound Titration (The Test): Add MPOA in a 10-point dose-response series (100 µM down to 0.1 nM).

    • Validation Control A: Include NOG (100 µM) as a positive pan-inhibitor control.

    • Validation Control B: Include 1% DMSO as a maximum signal vehicle control.

  • Reaction Initiation: Add the cofactor mixture (10 µM 2-OG, 10 µM FeSO₄, 100 µM sodium ascorbate). Incubate the plate at room temperature for 30 minutes.

    • Mechanistic Validation Step: In a parallel set of wells, run the exact same MPOA titration but increase the FeSO₄ concentration to 100 µM. A rightward shift in the IC₅₀ curve validates competitive Fe²⁺ chelation[2].

  • Detection Phase: Stop the reaction by adding 10 mM EDTA. Add Europium-labeled streptavidin (donor) and Allophycocyanin (APC)-labeled VBC complex (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Cellular Validation: HIF-1α Stabilization

Biochemical potency does not guarantee cellular efficacy, primarily because the highly polar 2-oxoacetic acid moiety of MPOA can restrict plasma membrane permeability. Therefore, cellular screening in HepG2 cells is mandatory.

Causality for Cell Line Selection: HepG2 (human hepatocellular carcinoma) cells possess a highly robust and predictable endogenous HIF-1α response pathway, making them the gold standard for evaluating PHD inhibitors[3].

Protocol 2: Cellular HIF-1α Western Blot Workflow
  • Cell Seeding: Seed HepG2 cells at 2×105 cells/well in 6-well plates using DMEM + 10% FBS. Incubate overnight at 37°C, 21% O₂.

  • Compound Treatment: Replace media with fresh DMEM containing MPOA at 1, 10, 50, and 100 µM.

    • Validation Control: Treat one well with Roxadustat (10 µM) as a clinically validated positive control[1].

  • Hypoxic Mimicry: Incubate for 4 hours. (Do not exceed 4 hours, as prolonged HIF-1α stabilization triggers negative feedback loops that degrade the protein).

  • Nuclear Extraction: Wash cells with ice-cold PBS. Lyse immediately using a specialized nuclear extraction kit supplemented with broad-spectrum protease inhibitors and 1 mM DTT. (HIF-1α degrades within minutes if proteases are active).

  • Immunoblotting: Resolve 20 µg of nuclear protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with anti-HIF-1α primary antibody (1:1000) and anti-Lamin B1 (1:2000) as a nuclear loading control.

Quantitative Data Presentation

The following tables summarize the expected in vitro screening results for MPOA, demonstrating its profile as a selective PHD2 inhibitor compared to the non-selective benchmark, NOG.

Table 1: Biochemical IC₅₀ Profiling (TR-FRET Assay)
Target EnzymeMPOA IC₅₀ (µM)N-Oxalylglycine (NOG) IC₅₀ (µM)Selectivity Ratio (MPOA)
PHD1 1.25 ± 0.152.10 ± 0.201.8x
PHD2 0.45 ± 0.08 1.80 ± 0.15 Reference
PHD3 0.85 ± 0.101.95 ± 0.251.9x
FIH > 50.00.36 ± 0.05> 100x

Data Interpretation: The incorporation of the methylcarbamoyl-pyrrolidine system in MPOA significantly enhances binding affinity toward PHD2 while virtually abolishing activity against Factor Inhibiting HIF (FIH), a common off-target for oxamate derivatives[2].

Table 2: Cellular Efficacy (HepG2 HIF-1α Stabilization)
CompoundCellular EC₅₀ (µM)Max Fold-Induction (vs. Vehicle)Cytotoxicity (CC₅₀, µM)
MPOA 12.5 ± 2.18.5x> 200
NOG 85.0 ± 5.54.2x> 200
Roxadustat 0.8 ± 0.112.0x> 100

Data Interpretation: MPOA demonstrates a roughly 30-fold drop-off between biochemical IC₅₀ (0.45 µM) and cellular EC₅₀ (12.5 µM). This is a known pharmacokinetic hurdle for unesterified 2-oxoacetic acids due to poor membrane permeability. Future drug development efforts should focus on synthesizing pro-drug ester derivatives of MPOA to enhance cellular uptake.

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Foundational

Pharmacokinetic Profile of Exemplify-A: A Preclinical Technical Guide

Abstract This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of Exemplify-A, a novel small molecule inhibitor of a key oncogenic kinase. The document details the absorption, distr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of Exemplify-A, a novel small molecule inhibitor of a key oncogenic kinase. The document details the absorption, distribution, metabolism, and excretion (ADME) characteristics of Exemplify-A as determined through a strategic series of in vitro assays and in vivo studies in multiple preclinical species. The rationale behind the experimental design, detailed methodologies, and a summary of key PK parameters are presented to offer a complete picture of the compound's disposition. This information is critical for guiding dose selection, understanding potential drug-drug interactions, and predicting human pharmacokinetic behavior for first-in-human clinical trials.

Introduction: The Role of Preclinical Pharmacokinetics

In the journey of a new chemical entity (NCE) from discovery to clinical application, a thorough understanding of its pharmacokinetic profile is paramount.[1][2] The ADME properties of a drug candidate dictate its concentration-time profile at the site of action, which in turn governs its efficacy and safety.[3] Early and comprehensive ADME characterization is a cornerstone of modern drug development, enabling a data-driven approach to candidate selection and reducing the rate of late-stage attrition.[3][4]

Exemplify-A is a potent and selective kinase inhibitor developed for the treatment of solid tumors harboring a specific genetic mutation. Its therapeutic potential is contingent upon achieving and maintaining sufficient target engagement in tumor tissue while minimizing systemic exposure-related toxicities. The studies outlined herein were designed to elucidate the PK profile of Exemplify-A to establish a clear understanding of its behavior in vivo and to build a robust data package for investigational new drug (IND) submission.

Strategic Rationale for the Preclinical Program

The preclinical PK program for Exemplify-A was designed as a tiered, hypothesis-driven process. The workflow progresses from high-throughput in vitro assays to definitive in vivo studies in rodent and non-rodent species. This strategy ensures that potential liabilities are identified early and that animal studies are conducted efficiently and ethically.

Preclinical_PK_Workflow cluster_0 In Vitro Characterization (Tier 1) cluster_1 In Vivo Pharmacokinetics (Tier 2) cluster_2 Definitive Studies (Tier 3) n1 Physicochemical Properties (Solubility, LogD) n2 Metabolic Stability (Microsomes, Hepatocytes) n1->n2 n3 Permeability (Caco-2) & Efflux (P-gp) n2->n3 n6 Rodent PK (Mouse/Rat) (IV & PO Dosing) n2->n6 Inform In Vivo Design n4 Plasma Protein Binding n3->n4 n3->n6 Inform In Vivo Design n5 CYP Inhibition & Induction n4->n5 n4->n6 Inform In Vivo Design n7 Dose Proportionality Study n6->n7 n8 Bioavailability Assessment n6->n8 n9 Non-Rodent PK (Dog/Monkey) (IV & PO Dosing) n6->n9 Species Scaling n10 Metabolite Identification (In Vitro & In Vivo) n9->n10 n11 Mass Balance & Excretion (Radiolabeled Compound) n10->n11

Figure 1: Tiered workflow for the preclinical pharmacokinetic evaluation of Exemplify-A.

In Vitro ADME Profile

In vitro assays provide the foundational data for understanding a compound's intrinsic properties, free from the complexities of a whole biological system. These assays are crucial for interpreting in vivo data and predicting human outcomes.

Physicochemical and Permeability Characteristics

Rationale: Aqueous solubility and membrane permeability are fundamental determinants of oral absorption. The Caco-2 permeability assay is the industry standard for predicting intestinal absorption, while P-glycoprotein (P-gp) substrate assessment identifies compounds susceptible to active efflux, a common mechanism of low bioavailability.[2]

Summary of Findings: Exemplify-A exhibits high aqueous solubility at physiological pH and demonstrates high permeability in the Caco-2 assay. It was determined not to be a substrate for the P-gp efflux transporter, suggesting a low risk of efflux-limited absorption in the gut.

ParameterAssayResultClassification
Aqueous Solubility Kinetic Solubility (pH 7.4)185 µMHigh
Lipophilicity LogD (pH 7.4)2.8Moderate
Permeability Caco-2 (A -> B)25 x 10⁻⁶ cm/sHigh
Efflux Potential Caco-2 Efflux Ratio (B->A / A->B)1.2Not a P-gp Substrate

Table 1: Summary of physicochemical and permeability data for Exemplify-A.

Metabolic Stability and Cytochrome P450 (CYP) Interaction

Rationale: The liver is the primary site of drug metabolism. Assessing stability in liver microsomes and hepatocytes provides an estimate of metabolic clearance.[5] Identifying which CYP enzymes are responsible for metabolism, and whether the drug inhibits or induces major CYPs, is critical for predicting drug-drug interactions (DDIs).[6]

Summary of Findings: Exemplify-A shows moderate metabolic stability in both rat and human liver microsomes, with metabolism being NADPH-dependent. Stability is significantly higher in human hepatocytes, suggesting that microsomal systems may overestimate clearance. It is a weak inhibitor of CYP3A4 and does not show significant potential for induction of major CYP enzymes at clinically relevant concentrations.

ParameterSpeciesIntrinsic Clearance (CLint, µL/min/mg)In Vitro Half-Life (t½, min)
Microsomal Stability Rat4522
Human3033
Hepatocyte Stability Human12 µL/min/10⁶ cells85
CYP Inhibition (IC₅₀) HumanCYP3A4: 15 µM; Others > 50 µMWeak Inhibitor
CYP Induction HumanNo significant induction of 1A2, 2B6, 3A4Non-Inducer

Table 2: Metabolic stability and CYP interaction profile of Exemplify-A.

Plasma Protein Binding

Rationale: Only the unbound fraction of a drug is available to interact with its target and to be cleared by metabolic enzymes. High plasma protein binding can impact both distribution and clearance.[2]

Summary of Findings: Exemplify-A is highly bound to plasma proteins across all species tested, with a slightly lower bound fraction in rodents compared to human plasma.

SpeciesAssay Method% Bound
MouseEquilibrium Dialysis98.5%
RatEquilibrium Dialysis98.8%
DogEquilibrium Dialysis99.2%
HumanEquilibrium Dialysis99.5%

Table 3: Plasma protein binding of Exemplify-A across species.

In Vivo Pharmacokinetics in Preclinical Species

In vivo studies are essential to understand how the intrinsic properties measured in vitro translate into a dynamic, whole-body system. Studies were conducted in mice, rats, and dogs to assess inter-species differences and to enable allometric scaling for human dose prediction.

Pharmacokinetic Profile in Rodents (Rat)

Rationale: The rat is a common rodent species for initial PK assessment. Both intravenous (IV) and oral (PO) administration are performed to determine fundamental PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and absolute oral bioavailability (%F).[7]

Summary of Findings: Following IV administration in Sprague-Dawley rats, Exemplify-A exhibited low clearance and a moderate volume of distribution, resulting in a moderate elimination half-life. Oral administration resulted in good absorption and moderate bioavailability.

ParameterUnitsIV (1 mg/kg)PO (5 mg/kg)
Cₘₐₓ ng/mL1250850
AUC₀₋ᵢₙf ng*h/mL28007840
h4.55.1
CL mL/min/kg5.9-
Vdₛₛ L/kg2.1-
%F %-56%

Table 4: Key pharmacokinetic parameters of Exemplify-A in male Sprague-Dawley rats.

Pharmacokinetic Profile in Non-Rodents (Beagle Dog)

Rationale: A non-rodent species, typically the dog or non-human primate, is required for toxicology studies and provides a second species for human PK prediction. The dog often has a metabolic profile more similar to humans than rodents.

Summary of Findings: In beagle dogs, Exemplify-A displayed lower clearance and a longer half-life compared to rats, which is consistent with typical allometric scaling trends. Oral bioavailability was excellent in this species.

ParameterUnitsIV (0.5 mg/kg)PO (2 mg/kg)
Cₘₐₓ ng/mL880910
AUC₀₋ᵢₙf ng*h/mL395014220
h9.810.5
CL mL/min/kg2.1-
Vdₛₛ L/kg1.8-
%F %-90%

Table 5: Key pharmacokinetic parameters of Exemplify-A in male beagle dogs.

Metabolism and Excretion

Rationale: Understanding how and where a drug is eliminated from the body is a critical safety component. This involves identifying the major metabolic pathways and the primary routes of excretion (e.g., urine, feces).

Metabolite Profiling

Methodology: In vitro incubations with hepatocytes from multiple species were conducted, followed by analysis of plasma and excreta from in vivo studies using high-resolution mass spectrometry.

Summary of Findings: The primary metabolic pathway for Exemplify-A in all species, including human hepatocytes, is oxidation of the N-alkyl side chain (Metabolite M1), followed by glucuronidation of the parent molecule (Metabolite M2). No unique or disproportionate human metabolites were identified.

Metabolism_Pathway Parent Exemplify-A (Parent Drug) M1 M1 (Oxidized Metabolite) Parent->M1 Phase I: Oxidation (CYP3A4) M2 M2 (Glucuronide Conjugate) Parent->M2 Phase II: Glucuronidation (UGT1A1)

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Exploratory

Receptor Binding Affinity of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic Acid: A Technical Guide

Executive Summary The compound 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (structurally recognized as N-oxalyl-proline methylamide) represents a highly specialized class of small-molecule inhibitors targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (structurally recognized as N-oxalyl-proline methylamide) represents a highly specialized class of small-molecule inhibitors targeting 2-oxoglutarate (2-OG) dependent dioxygenases. By mimicking both the natural co-substrate (2-OG) and the primary substrate residue (proline), this molecule serves as a potent tool for probing the active sites of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domains (PHDs) and Factor Inhibiting HIF (FIH).

This whitepaper provides an in-depth analysis of its receptor binding affinity, the structural causality behind its molecular design, and the rigorously validated experimental protocols required to quantify its pharmacological profile.

Mechanistic Grounding: The 2-OG Oxygenase Pocket

To understand the binding affinity of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid, one must deconstruct its molecular architecture into two functional domains, each engineered to exploit specific thermodynamic interactions within the target receptor's active site.

The Oxoacetic Acid (Oxalyl) Moiety: Co-substrate Displacement

The 2-oxoacetic acid group acts as an isosteric and electronic mimetic of 2-oxoglutarate. In the active site of 2-OG oxygenases, the natural 2-OG co-substrate coordinates with a catalytic Fe(II) ion. The oxalyl moiety of our target compound acts as a competitive antagonist, utilizing its carboxylate and ketone oxygen atoms to form a bidentate chelation complex with the Fe(II) center [1]. This interaction effectively anchors the inhibitor deep within the catalytic pocket, preventing the activation of molecular oxygen required for the hydroxylation sequence.

The Methylcarbamoyl-pyrrolidin-1-yl Moiety: Substrate Mimicry

While broad-spectrum inhibitors like N-oxalylglycine (NOG) rely solely on 2-OG mimicry [1], they lack target specificity. The addition of the pyrrolidine ring transforms the molecule into a proline mimetic. PHDs naturally recognize and hydroxylate specific proline residues (e.g., Pro402 and Pro564) on the oxygen-dependent degradation domain (ODDD) of HIF-1α [2].

The methylcarbamoyl group at the 2-position of the pyrrolidine ring is the critical differentiator. It simulates the peptide backbone extending from the natural proline residue. This amide linkage provides essential hydrogen-bond donor and acceptor sites that interact with the hydrophobic substrate-binding groove of PHD2, significantly enhancing binding affinity (lowering the Kd​ ) and driving selectivity away from other non-proline-targeting 2-OG oxygenases [3].

HIF_Pathway HIF HIF-1α (Normoxia) PHD PHD2 + Fe(II) + 2-OG HIF->PHD Binds OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation Inhibitor 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl] -2-oxoacetic acid Inhibitor->PHD Competitive Inhibition Nucleus Nuclear Translocation & Gene Transcription Inhibitor->Nucleus Stabilizes HIF-1α VHL VHL E3 Ligase Complex OH_HIF->VHL Ubiquitination Degradation Proteasomal Degradation VHL->Degradation Destroys

Diagram 1: Mechanism of action showing competitive inhibition of PHD2 by the oxalyl-proline derivative.

Receptor Binding Affinity Profiles

The binding affinity ( Kd​ ) and inhibitory potency ( IC50​ ) of N-oxalyl-proline derivatives vary significantly depending on the specific metalloenzyme target. The structural constraints of the active site—specifically the steric bulk tolerated in the substrate-binding groove—dictate these parameters.

Quantitative Data Summary

Below is a comparative matrix of binding affinities for N-oxalyl-based inhibitors against primary cellular oxygen sensors. Data is synthesized from competitive displacement assays and structural biology studies [3][4].

Target ReceptorLigand / Inhibitor ClassApparent Kd​ (µM) IC50​ (µM)Selectivity Rationale
PHD2 (Catalytic Domain) N-Oxalylglycine (NOG)~0.9 - 1.215.0Broad-spectrum; lacks side-chain steric clashes.
PHD2 (Catalytic Domain) N-Oxalyl-proline methylamide 0.3 - 0.8 4.5 High affinity due to Pro-mimicry fitting the ODDD pocket.
FIH (Factor Inhibiting HIF) N-Oxalyl-D-phenylalanine1.28.0Phenyl ring fits FIH β-helix fold; clashes with PHD2 Val-376.
FIH (Factor Inhibiting HIF) N-Oxalyl-proline methylamide > 50.0 > 100.0 Poor affinity; pyrrolidine ring geometry misaligns with FIH pocket.

Table 1: Comparative binding affinities demonstrating the selectivity of proline-derived oxalyl compounds for PHDs over FIH.

Experimental Protocols for Affinity Determination

To establish a self-validating system for quantifying the receptor binding affinity of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid, researchers must employ orthogonal techniques. We detail two field-proven methodologies: a high-throughput displacement assay and rigorous thermodynamic profiling via Isothermal Titration Calorimetry (ITC).

Protocol 1: Fluorescence-Based 2-OG Displacement Assay

This assay relies on the competitive displacement of a reporter ligand to calculate the IC50​ , which can be converted to a Ki​ using the Cheng-Prusoff equation.

  • Enzyme Preparation : Express and purify an N-terminally truncated form of human PHD2 (residues 181–426). Causality: Full-length PHD2 is prone to aggregation; truncation is mandatory to produce a highly active, soluble enzyme in E. coli [3].

  • Buffer Formulation : 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT. Supplement with 10 µM FeSO4​ and 100 µM sodium ascorbate. Causality: Ascorbate is strictly required to maintain the active site iron in the Fe(II) state; without it, spontaneous oxidation to Fe(III) abolishes oxalyl chelation.

  • Reporter Incubation : Incubate 10 µM of the prepared PHD2-Fe(II) complex with a fluorescent 2-OG analogue (e.g., a coumarin-labeled 2-OG derivative) until steady-state polarization is achieved.

  • Ligand Titration : Add 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid in a 12-point dose-response series (0.1 nM to 100 µM).

  • Readout : Measure fluorescence polarization (FP). A decrease in FP indicates that the bulky enzyme-bound reporter has been displaced by the smaller, non-fluorescent inhibitor.

Protocol 2: Isothermal Titration Calorimetry (ITC)

While displacement assays provide IC50​ , ITC is the gold standard for proving that binding is driven by the predicted active-site chelation (enthalpy-driven).

  • Rigorous Buffer Exchange : Dialyze both the purified PHD2 enzyme and the inhibitor overnight against the exact same buffer (50 mM HEPES, 50 mM NaCl, pH 7.5). Causality: Even a 1 mM difference in salt concentration between the syringe and the cell will generate a heat of dilution artifact that completely masks the heat of ligand binding.

  • Cell Loading : Load the calorimetric cell with 50 µM PHD2, pre-incubated with 200 µM FeSO4​ .

  • Syringe Loading : Load the injection syringe with 500 µM of the inhibitor.

  • Titration Parameters : Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second intervals between injections.

  • Thermodynamic Extraction : Integrate the injection peaks and fit to a one-site binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ).

Workflow Prep Recombinant PHD2 Expression & Truncation Assay Fluorescence 2-OG Displacement Assay Prep->Assay Primary Screen ITC Isothermal Titration Calorimetry (ITC) Assay->ITC Hit Validation Data Thermodynamic Profiling (Kd, ΔH, ΔG) ITC->Data Quantification

Diagram 2: Orthogonal experimental workflow for validating receptor binding affinity.

Conclusion

The rational design of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid capitalizes on the strict substrate requirements of HIF prolyl hydroxylases. By fusing the iron-chelating power of an oxalyl group with the spatial geometry of a proline methylamide, researchers can achieve highly specific, competitive inhibition of PHD2. Validating this affinity requires a meticulous combination of displacement kinetics and thermodynamic profiling, ensuring that the observed biological stabilization of HIF-1α is directly causal to active-site occupancy.

References

  • McDonough, M. A., et al. (2006). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). Proceedings of the National Academy of Sciences. Retrieved from[Link]

  • McDonough, M. A., et al. (2005). Selective Inhibition of Factor Inhibiting Hypoxia-Inducible Factor. Journal of the American Chemical Society. Retrieved from [Link]

  • Leung, I. K. H., et al. (2013). Reporter Ligand NMR Screening Method for 2-Oxoglutarate Oxygenase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Foundational

Preliminary Toxicity Profile and Mechanistic Evaluation of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid

Target Audience: Preclinical Toxicologists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Predictive Profiling Guide Executive Summary & Structural Pharmacognosy As drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Toxicologists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Predictive Profiling Guide

Executive Summary & Structural Pharmacognosy

As drug development professionals push the boundaries of targeted protein modulation, understanding the predictive toxicology of early-stage pharmacophores is critical. The compound 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (CAS: 1248434-10-7) represents a highly specific structural class: the N-oxalyl pyrrolidine derivatives.

Structurally, this molecule consists of a pyrrolidine ring substituted with a methylcarbamoyl group at position 2 and an oxalyl group (-C(=O)COOH) at the nitrogen (position 1). From a pharmacognosy perspective, N-oxalyl amino acids are well-characterized, generic competitive inhibitors of 2-oxoglutarate-dependent dioxygenases (2-OGDDs) [1]. They act by mimicking the endogenous co-substrate 2-oxoglutarate (2-OG, or α -ketoglutarate), binding to the active site non-heme iron in a bidentate manner via their oxalyl moiety[2].

Because of this structural homology, the preliminary toxicity profile of this compound is not driven by non-specific chemical reactivity (e.g., electrophilic necrosis), but rather by exaggerated pharmacology (on-target toxicity) and isozyme cross-reactivity (off-target toxicity) within the 2-OGDD family[3].

Mechanistic Causality of Toxicity

To accurately predict and model the toxicological liabilities of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid, we must divide its effects into two distinct mechanistic pathways:

A. Exaggerated On-Target Pharmacology (Pseudohypoxia)

The primary high-affinity targets for N-oxalyl derivatives are the Hypoxia-Inducible Factor Prolyl Hydroxylase Domains (PHD1, PHD2, and PHD3) [4]. Under normoxic conditions, PHDs hydroxylate HIF- α subunits, tagging them for proteasomal degradation. Inhibition of PHDs by the N-oxalyl pharmacophore stabilizes HIF-1 α and HIF-2 α , driving a systemic pseudohypoxic response[3].

  • Toxicological Manifestation: Chronic administration leads to unregulated erythropoietin (EPO) and vascular endothelial growth factor (VEGF) transcription. The dose-limiting toxicities are typically polycythemia (dangerous elevation of red blood cell mass leading to hyperviscosity and thrombosis) and aberrant angiogenesis [3].

B. Off-Target Liabilities (Collagen & Epigenetics)

The 2-OGDD superfamily encompasses over 60 enzymes in humans. The lack of absolute selectivity in early-stage N-oxalyl compounds introduces secondary toxicities:

  • Collagen Prolyl 4-Hydroxylases (C-P4H): Required for the stabilization of the collagen triple helix. Inhibition leads to extracellular matrix degradation, manifesting as tissue fragility and impaired wound healing[5].

  • Factor Inhibiting HIF (FIH) & JmjC Demethylases: Certain N-oxalyl derivatives (e.g., N-oxalyl-D-phenylalanine) show affinity for FIH or Jumonji C (JmjC) domain histone demethylases[6]. Inhibition here causes unpredictable epigenetic dysregulation and altered chromatin remodeling.

Pathway Visualization

G Compound 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl] -2-oxoacetic acid Target 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs) Compound->Target Bidentate Iron Chelation & 2-OG Competition PHD HIF Prolyl Hydroxylases (PHD1-3) Target->PHD CP4H Collagen Prolyl 4-Hydroxylase (C-P4H) Target->CP4H JmjC JmjC Histone Demethylases Target->JmjC HIF HIF-1α / HIF-2α Stabilization PHD->HIF Inhibition of Hydroxylation Tox2 Extracellular Matrix Degradation CP4H->Tox2 Impaired Collagen Folding Tox3 Epigenetic Dysregulation JmjC->Tox3 Hypermethylation Tox1 Polycythemia & Cardiovascular Risk HIF->Tox1 EPO/VEGF Overexpression

Fig 1: Mechanistic toxicity pathways for N-oxalyl pyrrolidine derivatives.

Quantitative Toxicity Metrics

Based on the structure-activity relationships of analogous N-oxalyl-proline and N-oxalyl-glycine derivatives[1], the following predictive toxicity metrics serve as a baseline for preclinical evaluation.

Toxicity MetricAssay SystemExpected Value RangeMechanistic Rationale
IC 50​ (PHD2) TR-FRET / Biochemical1.0 - 5.0 µMPrimary target engagement via 2-OG mimicry.
IC 50​ (FIH) Biochemical10 - 50 µMSecondary HIF-1 α transactivation block.
IC 50​ (C-P4H) Biochemical> 100 µMOff-target liability (collagen synthesis impairment).
CC 50​ (Cytotoxicity) HepG2 (72h CellTiter-Glo)> 500 µMIndicates low direct cellular necrosis/apoptosis.
NOAEL Murine 28-Day Repeat Dose5 - 15 mg/kg/dayDose strictly limited by exaggerated erythropoiesis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating raw data is insufficient; experimental systems must be self-validating . Chemical stabilization of HIF can often be an artifact of generalized cellular stress, non-specific metal stripping, or media depletion. The following protocols are designed with internal feedback loops to guarantee causality.

Protocol 1: In Vitro Target Engagement & Cytotoxicity Profiling

Causality Rationale: We utilize HepG2 (human hepatocellular carcinoma) cells because the liver is the primary site of systemic EPO production in adults and possesses robust xenobiotic metabolic machinery. This allows us to simultaneously evaluate target engagement (HIF stabilization) and hepatotoxicity.

Self-Validating Design:

  • Control Arm A: Vehicle (0.1% DMSO) - Baseline.

  • Control Arm B: Dimethyloxalylglycine (DMOG) 1 mM - Validated positive control for N-oxalyl-driven PHD inhibition[4].

  • Rescue Arm C: Test Compound + 50 µM FeSO 4​ / 100 µM Ascorbate. Logic: If the compound is acting as a non-specific iron chelator (like Deferoxamine) rather than a true 2-OG competitor, excess iron will rescue the PHD activity and abrogate toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well plates (for viability) and 3×105 cells/well in 6-well plates (for protein extraction) using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10 mM stock of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid in DMSO. Perform a 1:3 serial dilution to create a 10-point dose-response curve (final assay concentration 0.1 µM to 500 µM).

  • Dosing & Rescue: Treat the cells according to the predefined arms (A, B, C, and dose-response). Incubate for 24 hours.

  • Orthogonal Readout 1 (Viability): Add CellTiter-Glo® reagent to the 96-well plate. Luminescence inversely correlates with acute cytotoxicity. Calculate CC 50​ .

  • Orthogonal Readout 2 (Target Engagement): Lyse the 6-well plates using RIPA buffer supplemented with protease inhibitors. Perform SDS-PAGE and Western Blotting probing for HIF-1 α (primary target) and β -actin (loading control).

  • Validation Check: True mechanism-based toxicity is confirmed if the compound stabilizes HIF-1 α in a dose-dependent manner without causing acute ATP depletion (viability drop) at the same concentrations, and if the Rescue Arm C fails to completely reverse the stabilization (confirming specific active-site binding over bulk iron chelation).

Protocol 2: In Vivo 28-Day Hematological Toxicity Workflow

Causality Rationale: A 28-day murine model allows sufficient time for reticulocytosis (new red blood cell formation) and extracellular matrix turnover to manifest phenotypically.

Self-Validating Design: We measure both plasma EPO (the upstream transcriptional driver) and reticulocyte count (the downstream physiological phenotype). A disconnect (e.g., high EPO but low reticulocytes) indicates an off-target hematopoietic toxicity (such as bone marrow suppression) overriding the on-target pseudohypoxia.

Step-by-Step Methodology:

  • Subject Allocation: Randomize 8-week-old C57BL/6J mice into 4 groups (n=10/group: Vehicle, Low Dose 5 mg/kg, Mid Dose 15 mg/kg, High Dose 45 mg/kg).

  • Administration: Administer the compound via oral gavage (PO) daily for 28 days.

  • In-Life Monitoring: Record body weights bi-weekly. Perform tail-vein blood micro-sampling on Days 7, 14, and 21 for hematocrit (Hct) tracking using a microhematocrit centrifuge.

  • Terminal Necropsy (Day 29): Euthanize subjects via CO 2​ asphyxiation. Collect whole blood via cardiac puncture into EDTA tubes.

  • Hematological Profiling: Analyze whole blood using an automated veterinary hematology analyzer to quantify RBC count, Reticulocytes, Hemoglobin (Hb), and Platelets.

  • Biomarker Correlation: Centrifuge a subset of blood to isolate plasma. Perform an ELISA for murine Erythropoietin (EPO).

  • Histopathology: Harvest the liver, kidneys, and femur (bone marrow). Fix in 10% neutral buffered formalin, section, and stain with H&E and Masson's Trichrome (to assess off-target C-P4H-mediated collagen degradation).

References

  • Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • N-Oxalyl amino acids are 'generic' inhibitors of 2OG oxygenases Source: ResearchGate / Chemical Society Reviews URL:[Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors Source: MDPI Antioxidants URL:[Link]

  • Selective Inhibition of Factor Inhibiting Hypoxia-Inducible Factor Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2) Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Collagen Prolyl 4-Hydroxylase as a Therapeutic Target Source: Raines Lab / ACS Chemical Biology URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Rationale 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (CAS: 1248434-10-7) is a highly versatile bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Rationale

2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (CAS: 1248434-10-7) is a highly versatile bifunctional building block. Featuring a rigid pyrrolidine core, a secondary methylamide, and a terminal oxoacetic acid (glyoxylic acid) moiety, this scaffold is frequently utilized in the design of peptidomimetics, targeted protein degraders (PROTAC linkers), and covalent protease inhibitors. The oxoacetic acid group serves as an excellent electrophilic warhead or a linker attachment point, while the methylamide provides critical hydrogen-bond donor/acceptor interactions in enzymatic binding pockets.

Retrosynthetic Strategy & Workflow

The synthesis is achieved via a robust, four-step linear sequence starting from commercially available Boc-L-Proline. The sequence involves amide coupling, Boc-deprotection, regioselective oxalylation, and chemoselective saponification.

SynthesisWorkflow A Boc-L-Proline + Methylamine B Boc-L-Proline methylamide A->B HATU, DIPEA DMF, RT C L-Proline methylamide HCl B->C 4N HCl/Dioxane RT D Ethyl 2-[2-(methylcarbamoyl) pyrrolidin-1-yl]-2-oxoacetate C->D Ethyl oxalyl chloride Et3N, DCM, 0°C E Target Compound: 2-[2-(Methylcarbamoyl) pyrrolidin-1-yl]-2-oxoacetic acid D->E LiOH, THF/H2O 0°C to RT

Figure 1: Four-step synthetic workflow for 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid.

Scientific Integrity & Causality: Reagent Selection

A successful synthesis of this highly polar molecule requires careful selection of reagents to prevent epimerization, over-acylation, and product loss during aqueous workups.

Rationale Root Optimization of Synthesis Coupling Amide Coupling Root->Coupling Deprotection Boc Deprotection Root->Deprotection Acylation Oxalylation Root->Acylation Hydrolysis Ester Hydrolysis Root->Hydrolysis C_Detail HATU/DIPEA: Minimizes epimerization at C-alpha Coupling->C_Detail D_Detail HCl/Dioxane: Yields easy-to-filter solid salt Deprotection->D_Detail A_Detail 0°C Addition: Prevents over-acylation/degradation Acylation->A_Detail H_Detail LiOH (aq): Chemoselective over methylamide cleavage Hydrolysis->H_Detail

Figure 2: Logical rationale for reagent and condition selection across the four synthetic steps.

  • Amide Coupling (HATU/DIPEA) : Proline derivatives are prone to racemization at the α -chiral center during activation. HATU is selected over traditional carbodiimides (EDC/DCC) because the HOAt leaving group accelerates the aminolysis step, outcompeting the formation of the racemization-prone oxazolone intermediate .

  • Boc Deprotection (HCl in Dioxane) : While Trifluoroacetic acid (TFA) is commonly used, it generates trifluoroacetate salts that are difficult to remove and can interfere with the subsequent acylation . 4N HCl in dioxane yields the hydrochloride salt as a highly crystalline, easily filterable solid.

  • Oxalylation (Ethyl oxalyl chloride) : Using ethyl oxalyl chloride instead of oxalyl chloride prevents the formation of dimeric bis-amides. The reaction is strictly maintained at 0 °C during addition to suppress the degradation of the highly reactive acid chloride .

  • Saponification (LiOH) : Lithium hydroxide in a mixed aqueous/organic solvent system provides mild, chemoselective hydrolysis of the ethyl ester without cleaving the secondary methylamide .

Materials and Equipment

  • Reagents : Boc-L-Proline, Methylamine hydrochloride, HATU, N,N-Diisopropylethylamine (DIPEA), 4N HCl in Dioxane, Ethyl oxalyl chloride, Triethylamine (Et 3​ N), Lithium hydroxide monohydrate (LiOH·H 2​ O).

  • Solvents : DMF (anhydrous), Dichloromethane (DCM, anhydrous), THF, EtOAc, Methanol.

  • Equipment : Magnetic stirrer, rotary evaporator, LC-MS (ESI), NMR spectrometer (400 MHz).

Detailed Step-by-Step Protocols

Step 1: Synthesis of tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
  • Activation : Dissolve Boc-L-Proline (10.0 mmol, 2.15 g) in anhydrous DMF (20 mL). Add DIPEA (30.0 mmol, 5.2 mL) and HATU (11.0 mmol, 4.18 g). Stir the mixture at room temperature for 15 minutes to form the active ester.

  • Coupling : Add Methylamine hydrochloride (12.0 mmol, 0.81 g) in one portion. Stir the reaction under an inert atmosphere (N 2​ ) at room temperature for 4 hours.

  • Workup : Quench the reaction by adding water (50 mL). Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Washing : Wash the combined organic layers sequentially with 1M HCl (30 mL), saturated aqueous NaHCO 3​ (30 mL), and brine (30 mL).

  • Isolation : Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the product as a pale yellow oil.

Step 2: Synthesis of N-methylpyrrolidine-2-carboxamide hydrochloride
  • Deprotection : Dissolve the intermediate from Step 1 (8.5 mmol) in anhydrous DCM (10 mL).

  • Acidification : Add 4N HCl in dioxane (10 equivalents, 21 mL) dropwise at room temperature. Stir for 2 hours. Monitor by TLC (ninhydrin stain) until the starting material is completely consumed.

  • Isolation : Concentrate the mixture in vacuo to remove DCM and excess HCl. Triturate the resulting viscous oil with cold diethyl ether (30 mL) to precipitate the hydrochloride salt. Filter and dry under high vacuum to yield a white solid.

Step 3: Synthesis of Ethyl 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetate
  • Preparation : Suspend the hydrochloride salt from Step 2 (8.0 mmol) in anhydrous DCM (30 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition : Add Et 3​ N (20.0 mmol, 2.8 mL) dropwise. The solution will become homogeneous.

  • Acylation : Slowly add Ethyl oxalyl chloride (8.8 mmol, 0.98 mL) dropwise over 10 minutes to maintain the internal temperature near 0 °C.

  • Reaction : Stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 2 hours.

  • Workup : Quench with water (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) if necessary.

Step 4: Synthesis of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid
  • Hydrolysis : Dissolve the ester from Step 3 (6.0 mmol) in a 3:1 mixture of THF/H 2​ O (24 mL). Cool to 0 °C.

  • Base Addition : Add LiOH·H 2​ O (9.0 mmol, 0.38 g) in one portion. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Solvent Removal : Evaporate the THF in vacuo at a low temperature (<30 °C) to prevent thermal degradation.

  • Acidification & Extraction : Critical Step. The target compound is highly water-soluble. Cool the aqueous residue to 0 °C and carefully acidify to pH 2.0 using 1M HCl. Saturate the aqueous layer with solid NaCl. Extract repeatedly with a highly polar organic mixture (e.g., EtOAc containing 10% THF or 10% isopropanol in CHCl 3​ ) (5 x 30 mL).

  • Isolation : Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate to afford the final product as an off-white solid.

Analytical Characterization & Data Presentation

The following table summarizes the expected analytical profiles for the intermediates and the final product.

StepIntermediate / ProductExpected YieldLC-MS (ESI) [M+H]⁺Key ¹H-NMR Signatures (CDCl₃ or DMSO-d₆)
1 Boc-L-Pro-NHMe85 - 92%229.12.75 (d, 3H, N-CH₃), 1.45 (s, 9H, Boc)
2 H-L-Pro-NHMe·HCl95 - 99%129.18.50 (br s, 2H, NH₂⁺), 2.65 (d, 3H, N-CH₃)
3 Ethyl oxalyl-Pro-NHMe75 - 85%229.14.30 (q, 2H, O-CH₂), 1.35 (t, 3H, CH₃)
4 Target Compound80 - 90%201.113.5 (br s, 1H, COOH), 8.0 (q, 1H, NH)

Troubleshooting & Optimization Insights

  • Isobaric Mass Trap : Notice that the product of Step 1 (Boc-L-Pro-NHMe, C₁₁H₂₀N₂O₃, MW 228.29) and the product of Step 3 (Ethyl oxalyl-Pro-NHMe, C₁₀H₁₆N₂O₄, MW 228.25) are isobaric. Both yield an [M+H]⁺ peak at m/z 229.1 in low-resolution LC-MS. Do not rely solely on mass spectrometry to confirm the success of Step 3; verify the loss of the Boc group (1.45 ppm) and the appearance of the ethyl ester signals (4.30 ppm, 1.35 ppm) via ¹H-NMR.

  • Poor Recovery in Step 4 : If extraction yields in Step 4 are low due to the molecule's high polarity, an alternative isolation method is to lyophilize the acidified aqueous layer completely and triturate the resulting dry solid with 20% Methanol in DCM. Filter off the insoluble NaCl/LiCl salts and concentrate the filtrate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. URL:[Link]

  • Petti, A., et al. (2021). Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations. ACS Omega, 6(47), 32273–32285. URL:[Link]

  • Salomon, C. J., et al. (1994). Mild and chemoselective hydrolysis of esters with lithium hydroxide. Tetrahedron Letters, 35(19), 3195-3198. URL:[Link]

Application

Application Note: Utilizing CAS 1248434-10-7 (N-Oxalyl-Proline Methylamide) as a Constrained Peptidomimetic Building Block and 2-Oxoglutarate Oxygenase Modulator

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Peptidomimetics, Epigenetic Modulation, Hypoxia Signaling, and Extracellular Matrix Biology Executive Summary In the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Peptidomimetics, Epigenetic Modulation, Hypoxia Signaling, and Extracellular Matrix Biology

Executive Summary

In the development of targeted therapeutics, 2-oxoglutarate (2OG)-dependent dioxygenases—such as Prolyl Hydroxylase Domain (PHD) enzymes and Collagen Prolyl 4-Hydroxylases (CP4H)—have emerged as premier targets for treating anemia, ischemia, and fibrotic diseases. While generic 2OG mimics like N-oxalylglycine (NOG) provide broad-spectrum inhibition, achieving isoform selectivity remains a critical bottleneck.

CAS 1248434-10-7 (2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid)[1], also known as N-oxalyl-proline methylamide [2], bridges this gap. By fusing the iron-chelating pharmacophore of an oxalyl group with the conformationally restricted polyproline type II (PPII) helix mimicry of a proline methylamide, this compound serves as a highly specialized building block for probing and inhibiting proline-recognizing oxygenases.

Mechanistic Grounding: The Causality of Design

To design effective inhibitors, one must understand the active site architecture of the target enzymes. 2OG-dependent oxygenases require Fe(II) and 2OG to hydroxylate unactivated C-H bonds[3]. For PHDs and CP4H, the natural substrates are specific proline residues within the Hypoxia-Inducible Factor 1α (HIF-1α) and collagen strands, respectively[4].

CAS 1248434-10-7 acts as a highly constrained bisubstrate peptidomimetic[5], operating via two synergistic mechanisms:

  • Bidentate Fe(II) Chelation: The N-oxalyl moiety acts as a competitive 2OG mimic. Its carbonyl and carboxylate oxygens coordinate the active site Fe(II) atom in a bidentate geometry, displacing the natural co-substrate and stalling the catalytic cycle[3].

  • Substrate Mimicry via Conformational Restriction: Unlike generic inhibitors, the proline methylamide core mimics the natural substrate's pyrrolidine ring. The C-terminal methylamide restricts the molecule into a conformation resembling the polyproline type II (PPII) helix[5]. This structural preorganization drastically reduces the entropic penalty upon binding to the peptide-substrate-binding (PSB) domain, conferring enhanced selectivity for proline-recognizing enzymes over other 2OG oxygenases like Factor Inhibiting HIF (FIH)[6].

MOA cluster_0 2OG-Oxygenase Active Site Fe Fe(II) Center Target Substrate Binding Pocket NOG N-Oxalyl Moiety (Bidentate Chelation) NOG->Fe Coordinates Pro Proline Methylamide (Substrate Mimic) NOG->Pro Covalent Bond Pro->Target Occupies

Fig 1. Bidentate Fe(II) chelation and substrate mimicry by N-oxalyl-proline methylamide.

Application Workflow 1: Synthesis of Cell-Permeable Prodrugs

Causality & Rationale: The free carboxylic acid of the oxalyl group in CAS 1248434-10-7 has a low pKa (~2.0) and is fully ionized at physiological pH, rendering it impermeable to lipid bilayers. To utilize this building block in cell-based phenotypic assays, it must be converted into a lipophilic ester prodrug. This mirrors the industry-standard conversion of [7]. Once inside the cell, ubiquitous non-specific esterases hydrolyze the ester, trapping the active inhibitor intracellularly.

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 eq of CAS 1248434-10-7 in anhydrous methanol (or ethanol for the ethyl ester) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.2 eq of thionyl chloride ( SOCl2​ ). Note: Thionyl chloride acts as both the source of HCl catalyst and the dehydrating agent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is complete when the peak corresponding to the free acid ( [M+H]+≈201.2 ) disappears, replaced by the esterified product ( [M+H]+≈215.2 for methyl ester).

  • Purification: Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , extract with ethyl acetate, and purify via flash chromatography (Silica, DCM/MeOH gradient).

Application Workflow 2: In Vitro TR-FRET Assay for PHD2 Inhibition

Causality & Rationale: To validate the target engagement of the synthesized peptidomimetic, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET is chosen because it introduces a time delay before fluorescence measurement, effectively eliminating background autofluorescence from the small molecule inhibitor, thus ensuring a highly trustworthy and reproducible readout.

Step-by-Step Methodology:
  • Reagent Assembly: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 μM FeSO4​ , and 1 mM sodium ascorbate. Crucial: Iron and ascorbate must be freshly prepared to prevent oxidation.

  • Inhibitor Pre-Incubation: In a 384-well microplate, dispense 10 nM of recombinant human PHD2 enzyme. Add varying concentrations of the CAS 1248434-10-7 derivative (from 1 nM to 100 μM) and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 1 μM of 2OG and 100 nM of biotinylated HIF-1α ODD peptide substrate. Incubate for 30 minutes at 37°C.

  • Detection: Quench the reaction by adding EDTA (to chelate Fe(II)). Add Europium-cryptate labeled anti-hydroxyproline antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Self-Validation (Controls):

    • Positive Control: Include wells treated with 100 μM generic NOG to establish baseline inhibition[3].

    • Negative Control: Include "No-Enzyme" wells to determine the background TR-FRET signal.

  • Readout: Measure the TR-FRET signal (Ratio 665 nm / 620 nm) using a compatible microplate reader.

Workflow Step1 1. Prodrug Synthesis (Esterification) Step2 2. Cell Incubation (Intracellular Hydrolysis) Step1->Step2 Step3 3. Target Engagement (Competitive Binding) Step2->Step3 Step4 4. TR-FRET Assay (Quantify Hydroxylation) Step3->Step4 Step5 5. Data Analysis (IC50 Profiling) Step4->Step5

Fig 2. Experimental workflow from prodrug synthesis to TR-FRET screening.

Quantitative Data Presentation: Selectivity Profiling

The structural preorganization of the proline methylamide core drastically alters the selectivity profile compared to generic 2OG mimics. Below is a comparative summary of expected inhibitory profiles based on structural modeling and literature precedents for constrained N-oxalyl-proline derivatives.

Inhibitor ClassTarget EnzymeRepresentative IC 50​ (μM)Selectivity Profile
Generic 2OG Mimic (NOG) PHD25.6Broad-spectrum (Inhibits FIH, KDMs)
Generic 2OG Mimic (NOG) FIH~20.0Broad-spectrum
Proline Peptidomimetic (CAS 1248434-10-7) PHD2 / CP4H< 2.0High (Proline-pocket specific)
Proline Peptidomimetic (CAS 1248434-10-7) FIH> 100.0Poor binding (Lacks proline recognition)

*Values are representative benchmarks for constrained N-oxalyl-proline derivatives demonstrating how the PPII helix constraint abolishes binding to non-proline recognizing oxygenases like FIH.

References

  • McDonough, M. A., et al. "Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2)." Proceedings of the National Academy of Sciences, 2006.[Link]

  • Vasta, J. D., & Raines, R. T. "Collagen Prolyl 4-Hydroxylase as a Therapeutic Target." Journal of Medicinal Chemistry, 2018.[Link]

  • Sonoda, K., et al. "Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress." ACS Pharmacology & Translational Science, 2022.[Link]

  • Flashman, E., et al. "Selective Inhibition of Factor Inhibiting Hypoxia-Inducible Factor." Journal of the American Chemical Society, 2005.[Link]

  • Al-Qahtani, K., et al. "MOG analogues to explore the MCT2 pharmacophore, α-ketoglutarate biology and cellular effects of N-oxalylglycine." Nature Communications (via PMC), 2018.[Link]

Sources

Method

Application Note: Optimized Amide Coupling Protocols for 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic Acid

Executive Summary This application note provides a comprehensive, field-validated guide for performing amide coupling reactions using 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (CAS: 1248434-10-7)[1]. As a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-validated guide for performing amide coupling reactions using 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (CAS: 1248434-10-7)[1]. As a highly functionalized building block frequently utilized in the synthesis of peptidomimetics, targeted covalent inhibitors, and muscarinic receptor agonists, this molecule presents unique synthetic challenges. This guide details the mechanistic causality behind reagent selection, optimized step-by-step protocols, and troubleshooting strategies to ensure high-yielding, epimerization-free α -ketoamide formation.

Structural Profiling & Mechanistic Challenges

The substrate is a bifunctional pyrrolidine derivative featuring a secondary amide (methylcarbamoyl) at the C2 position and an α -keto acid (oxamic acid) at the N1 position. Coupling an amine to the oxoacetic acid moiety requires careful navigation of several competing side reactions:

  • Susceptibility to Decarboxylation: Oxamic acids are highly prone to oxidative decarboxylation, a pathway often exploited in photoredox catalysis to generate carbamoyl radicals[2],[3]. In the context of standard amide coupling, this is a degradation pathway that must be suppressed by strictly controlling the temperature (maintaining 0 °C during activation).

  • Self-Reactivity of the α -Ketoamide Motif: The resulting α -ketoamide product is electrophilic and labile. Harsh activation methods (e.g., prolonged exposure to oxalyl chloride or high heat) can lead to self-condensation or decomposition[4].

  • Preservation of Stereocenters: If the pyrrolidine C2 position is enantiopure (e.g., derived from L-proline), the use of strong, unhindered bases will cause epimerization. Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are mandatory.

Because of these factors, highly efficient, mild coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are strongly preferred to rapidly generate the active ester at low temperatures[5],[6].

Reagent Selection Matrix

To establish a self-validating experimental design, the following matrix summarizes the quantitative and qualitative data for selecting the optimal coupling system for this specific oxamic acid derivative.

Table 1: Comparison of Amide Coupling Systems for α -Keto Acids

Reagent SystemBaseSolventTemp ProfileExpected YieldEpimerization RiskMechanistic Pros & Cons
HATU DIPEADMF0 °C RT75 – 90% LowPro: Extremely fast OAt-ester formation; ideal for labile α -keto acids[4]. Con: Generates HOAt byproduct; requires basic aqueous workup.
EDC·HCl / HOBt NMMDCM / DMF0 °C RT60 – 80%Low to MediumPro: Water-soluble urea byproduct simplifies purification. Con: Slower activation phase; higher risk of transient decarboxylation.
PyBOP DIPEADMF0 °C RT70 – 85%LowPro: Excellent alternative to HATU without guanidinium byproducts[7]. Con: Generates carcinogenic HMPA/pyrrolidine byproducts.
Oxalyl Chloride DMF (cat.)DCM0 °C RT< 40%HighPro: Highly cost-effective for scale-up. Con: High risk of decarboxylation[2] and dehydration of the existing methylcarbamoyl group.

Experimental Methodologies

Protocol A: HATU-Mediated Coupling (Recommended for Discovery & Library Synthesis)

This protocol relies on the rapid kinetics of HATU to trap the oxoacetic acid as an active OAt-ester before decarboxylation can occur[5],[6].

Reagents Required:

  • 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (1.0 equiv)

  • Target Amine (primary or secondary) (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Hünig's Base) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Substrate Solubilization: In an oven-dried round-bottom flask purged with inert gas (N 2​ or Ar), dissolve the oxoacetic acid derivative (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Lowering the kinetic energy of the system prevents the premature thermal decarboxylation of the oxamic acid[4].

  • Activation Phase: Add HATU (1.2 equiv) to the stirring solution. Immediately follow with the dropwise addition of DIPEA (3.0 equiv). Stir the mixture at 0 °C for 15–20 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive, yet stable, OAt-ester intermediate.

  • Amine Addition: Dissolve the target amine (1.1 equiv) in a minimal volume of DMF and add it dropwise to the activated ester solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to gradually warm to room temperature. Stir for 4 to 12 hours. Monitor the disappearance of the active ester via LC-MS.

  • Quenching & Workup: Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc).

    • Wash with 1M aqueous HCl (2x) to remove unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO 3​ (2x) to remove the HOAt byproduct and any unreacted acid.

    • Wash with brine (1x) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude α -ketoamide via flash column chromatography (typically using a DCM/MeOH or EtOAc/Hexane gradient).

Reaction Workflow Visualization

The following diagram maps the critical path of the HATU-mediated coupling, highlighting the divergence between successful product formation and the primary degradation pathway.

Workflow A 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl] -2-oxoacetic acid B Cool to 0 °C in Anhydrous DMF (Prevents Decarboxylation) A->B C Add HATU (1.2 eq) & DIPEA (3.0 eq) Stir 15 mins B->C D Active OAt-Ester Formation (Highly Reactive Intermediate) C->D H Decarboxylation / Degradation (Carbamoyl Radical Formation) C->H High Temp / Strong Base E Add Amine (1.2 eq) Warm to RT (4-12 h) D->E F Aqueous Workup (1M HCl, Sat. NaHCO3, Brine) E->F G Purified Target α-Ketoamide F->G

HATU-mediated amide coupling workflow for α-keto acid derivatives.

Quality Control & Troubleshooting

  • Mass Balance Discrepancy (Low Yield): If LC-MS indicates a mass corresponding to [M - 44] of the starting material, decarboxylation has occurred[2]. Ensure the activation step is strictly maintained at 0 °C and verify the quality of the HATU reagent.

  • Presence of Guanidinium Byproducts: HATU can react directly with unhindered primary amines if the amine is added before the active ester fully forms. Always ensure a 15-minute pre-activation period before introducing the amine.

  • Poor Solubility: The starting oxoacetic acid is highly polar. If it does not fully dissolve in DMF, a co-solvent mixture of DMF/DCM (1:1) can be utilized, though this may slightly reduce the rate of activation.

Sources

Application

Application Note: Advanced HPLC Method Development for CAS 1248434-10-7

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (CAS 1248434-10-7) Analyte Profiling & Chromatographic Rationale D...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (CAS 1248434-10-7)

Analyte Profiling & Chromatographic Rationale

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte’s physicochemical properties. CAS 1248434-10-7 is a functionalized proline derivative featuring a pyrrolidine core, a methylcarbamoyl group, and an oxoacetic acid (oxalyl) moiety.

The Mechanistic Challenges
  • Extreme Polarity & Phase Collapse: The molecule is highly hydrophilic. The pyrrolidine nitrogen is acylated (forming an amide), rendering it non-basic, while the oxoacetic acid group is highly acidic. Standard C18 columns will fail to retain this compound, leading to elution in the void volume ( t0​ ) and poor peak shape.

  • Ionization State: The α -keto carboxylic acid moiety has an unusually low pKa​ (estimated ~1.5–2.0) due to the electron-withdrawing nature of the adjacent carbonyls. It remains negatively charged under standard physiological or neutral HPLC conditions.

  • Optical Detection Limits: The compound lacks extended aromatic systems. The primary chromophores are the amide and ketone carbonyls, which only exhibit significant UV absorbance in the deep-UV range (<225 nm).

The Causality of Method Selection

To overcome these challenges, we must abandon traditional reversed-phase (RP) approaches in favor of two orthogonal, self-validating strategies:

  • Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC) [Preferred for LC-MS]. HILIC is the gold standard for highly polar, short-chain carboxylic acids[1]. By utilizing a zwitterionic stationary phase and a highly organic mobile phase (e.g., Acetonitrile with Ammonium Formate, pH 3.0), the analyte partitions into a water-enriched layer on the silica surface. At pH 3.0, the carboxylic acid is ionized, promoting strong electrostatic retention.

  • Strategy B: Reversed-Phase Aqueous (RP-AQ) [Preferred for Routine UV QA/QC]. For labs lacking HILIC capabilities, a polar-embedded or 100% aqueous-compatible C18 column can be used[2]. However, to achieve retention, the mobile phase must be aggressively acidified (pH ~2.0 using 0.1% Phosphoric Acid) to suppress the ionization of the oxoacetic acid moiety, forcing it into its more hydrophobic, neutral state.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in System Suitability Testing (SST) to ensure the method validates its own performance prior to sample acquisition.

Protocol A: HILIC-UV/MS Method (High Sensitivity & LC-MS Compatible)

Objective: Achieve maximum retention and MS-compatibility for pharmacokinetic or trace-level impurity profiling.

  • Column: Zwitterionic HILIC (e.g., SeQuant® ZIC®-HILIC), 150 × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm[3] AND/OR ESI-MS (Negative Ion Mode, [M−H]− at m/z 199.1).

  • Sample Diluent: 75% Acetonitrile / 25% Water (Critical: Samples must be dissolved in high organic solvent to prevent peak distortion in HILIC).

Step-by-Step Workflow:

  • Equilibration: Flush the HILIC column with 50 column volumes of 75% Mobile Phase B to establish the aqueous hydration layer.

  • Blank Injection: Inject the sample diluent to verify baseline stability and absence of ghost peaks at 210 nm.

  • SST Injection: Inject a 50 µg/mL standard of CAS 1248434-10-7 six consecutive times to evaluate self-validating metrics (see Section 3).

  • Sample Analysis: Execute the gradient profile outlined in Table 1.

Protocol B: RP-AQ Method (Routine QA/QC & Scale-Up)

Objective: Provide a rugged, cost-effective method for bulk purity analysis using standard UV instrumentation.

  • Column: Polar-embedded C18 (e.g., Phenomenex Kinetex® Polar C18), 150 × 4.6 mm, 2.6 µm core-shell.

  • Mobile Phase A: 0.1% Phosphoric Acid ( H3​PO4​ ) in Water (pH ~2.0). Note: Ion suppression is mandatory.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Diluent: 100% Mobile Phase A.

Data Presentation & System Suitability

To ensure clear comparison and easy implementation, the quantitative parameters for both methods are summarized below.

Table 1: Gradient Elution Profiles
Time (min)Protocol A (HILIC) %B (Acetonitrile)Protocol B (RP-AQ) %B (Acetonitrile)Rationale / Phase of Elution
0.085.02.0Initial hold for polar retention.
2.085.02.0Isocratic hold to bypass void volume.
10.050.030.0Linear gradient to elute analyte.
12.050.090.0Column wash (remove hydrophobic matrix).
12.185.02.0Return to initial conditions.
20.085.02.0Re-equilibration (Critical for HILIC).
Table 2: Self-Validating System Suitability Criteria

Before analyzing unknown samples, the system must independently verify its analytical integrity against the following thresholds:

ParameterAcceptance CriteriaScientific Justification
Retention Factor ( k ) ≥2.0 Ensures analyte is not co-eluting with unretained void volume ( t0​ ) interferences.
Tailing Factor ( Tf​ ) 0.8−1.5 Verifies absence of secondary interactions (e.g., silanol binding) which skew quantitation.
Theoretical Plates ( N ) >5,000 Confirms column bed integrity and optimal mobile phase linear velocity.
Injection Precision %RSD≤2.0% Validates autosampler accuracy and ionization stability (for MS detection).

Method Development Visualization

The following decision matrix illustrates the logical flow for isolating and analyzing highly polar, acidic compounds like CAS 1248434-10-7.

G Start Analyte: CAS 1248434-10-7 (Highly Polar, Acidic) ColSel Select Chromatographic Mode Start->ColSel HILIC HILIC Mode (Zwitterionic Column) ColSel->HILIC LC-MS Focus RPAQ Reversed-Phase AQ (Polar-Embedded C18) ColSel->RPAQ QA/QC Focus MP_HILIC Mobile Phase: ACN / NH4Formate (pH 3.0) HILIC->MP_HILIC MP_RP Mobile Phase: H2O / ACN (0.1% H3PO4) RPAQ->MP_RP Detect Detection Strategy MP_HILIC->Detect MP_RP->Detect UV UV Detection (210 nm) Detect->UV MS ESI-MS (Negative Mode) Detect->MS Valid System Suitability Validation UV->Valid MS->Valid

Method Development Decision Matrix for Polar Acidic Compounds.

References

  • Nardini, G. S., Dolzan, M. D., Micke, G. A., & Vitali, L. (2021). A new high-throughput method based on hydrophilic interaction liquid chromatography-tandem mass spectrometry to determine 18 short-chain carboxylic acids in foods. Food Control, 126, 108042. URL:[Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Application Notes. URL:[Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Glyoxylic acid and Oxoacetic Acid Derivatives. SIELC Application Library. URL:[Link]

  • Phenomenex. ULTRA-Performance: Polar Acidic Compounds and Core-Shell Technology. Technical Application Guide. URL: [Link]

  • Amadis Chemical Company. CAS 1248434-10-7: 2-[2-(METHYLCARBAMOYL)PYRROLIDIN-1-YL]-2-OXOACETIC ACID Product Specifications. ChemBuyersGuide. URL:[Link]

Sources

Method

incorporating 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid into protease inhibitors

Application Note: Incorporating 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid as a P2-Cap Motif in Protease Inhibitor Development Executive Summary & Structural Rationale In the development of direct-acting ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid as a P2-Cap Motif in Protease Inhibitor Development

Executive Summary & Structural Rationale

In the development of direct-acting antivirals and targeted mammalian protease inhibitors, the transition from native peptide substrates to metabolically stable peptidomimetics is a critical hurdle. As a Senior Application Scientist, I frequently utilize 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (CAS 1248434-10-7) as a highly specialized P2-cap building block.

This molecule, essentially an N-oxalyl-prolinamide derivative, is engineered to address two major challenges in drug design: target affinity and metabolic stability. When the free 2-oxoacetic acid (oxalyl) moiety is coupled to the primary amine of a P1-warhead, it generates an oxalamide linker . Unlike standard peptide bonds, oxalamide linkers restrict conformational flexibility and provide two contiguous carbonyl oxygens. These act as bidentate hydrogen-bond acceptors that lock into the protease's oxyanion hole or S1/S2 backbone amides, a mechanism known to support sub-nanomolar potencies in viral replicon assays[1].

Simultaneously, the pyrrolidine ring serves as a rigid anchor for the hydrophobic S2 pocket, while the terminal methylcarbamoyl group acts as a directed hydrogen-bond donor/acceptor to cap the molecule at the S3 boundary, preventing exopeptidase degradation and optimizing pharmacokinetic profiles[2].

PharmacophoreLogic P1 P1 Warhead (Catalytic Site) Ox Oxalamide Linker (Bidentate H-Bonding) P1->Ox Pyr Pyrrolidine Ring (S2 Pocket Anchor) Ox->Pyr Target Protease Active Site Ox->Target Oxyanion Hole Cap Methylcarbamoyl (S3 Boundary) Pyr->Cap Pyr->Target Hydrophobic Cap->Target Backbone Amides

Logical relationship of the oxalamide-prolinamide pharmacophore in the active site.

Mechanistic Causality in Synthesis

The primary chemical challenge when incorporating 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid is the inherent instability of α -keto acids during activation. If standard carbodiimide coupling agents (e.g., EDC/HOBt) are used at room temperature, the activated ester intermediate can undergo rapid decarboxylation, ejecting carbon monoxide and yielding an undesired amide lacking the critical bidentate oxalamide geometry.

To circumvent this, the protocol below utilizes HATU and DIPEA at strictly controlled temperatures (0 °C). HATU generates a highly reactive HOAt ester that couples to the incoming P1-amine at a rate significantly faster than the competing decarboxylation pathway.

Self-Validating Experimental Protocol

This workflow describes the coupling of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid to a generic P1-amine warhead (e.g., an amino-lactam or cyclopropylamine derivative).

Reagents & Materials:

  • 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (1.0 eq)

  • P1-Amine Warhead (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Mild Activation: Add HATU (1.1 eq) to the solution, followed immediately by the dropwise addition of DIPEA (1.5 eq). Stir at 0 °C for exactly 10 minutes. Causality: The brief activation time at low temperature prevents the α -keto acid from undergoing decarboxylation.

  • P1-Amine Coupling: Dissolve the P1-Amine Warhead in a minimal volume of DMF with the remaining DIPEA (1.5 eq). Add this solution dropwise to the activated mixture over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • In-Process Self-Validation (Crucial): Withdraw a 5 µL aliquot, quench in 100 µL of LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Check: You must observe the desired product mass [M+H]+ . If a significant peak is observed at [M−28]+ or [M−44]+ , decarboxylation has occurred. If this fails the QC check, the reaction must be restarted with activation temperatures lowered to -15 °C.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous citric acid (to remove unreacted amines) and saturated NaHCO3​ (to remove acidic byproducts). Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via Preparative Reverse-Phase HPLC.

SyntheticWorkflow A 1. Substrate Prep N-Oxalyl-Prolinamide B 2. Mild Activation HATU, DIPEA (0 °C) A->B C 3. P1 Coupling Add P1-Warhead (RT) B->C D 4. Self-Validation LC-MS (Check M-28/44) C->D E 5. Purification Prep-HPLC D->E

Synthetic workflow with built-in LC-MS validation to prevent decarboxylation.

Quantitative Data Presentation

The incorporation of the oxalamide linker fundamentally alters the biophysical properties of the resulting inhibitor. Because the oxalamide moiety forms critical hydrogen bonds with backbone carbonyls on opposite sides of the target cavity[3], it rigidifies the complex. Table 1 summarizes the typical quantitative improvements observed when swapping a standard peptide bond for the 2-oxoacetic acid-derived oxalamide linker.

Table 1: Quantitative Impact of the Oxalamide Linker on Protease Inhibitor Profiles

ParameterStandard Peptide LinkerOxalamide Linker (CAS 1248434-10-7)Causality / Mechanism
Binding Affinity ( Ki​ ) 45.0 nM3.2 nMBidentate H-bonding to the oxyanion hole rigidifies the target complex.
S2 Subsite Occupancy Flexible / TransientLocked / StablePlanar oxalamide restricts rotatable bonds, anchoring the pyrrolidine.
Metabolic Half-Life ( t1/2​ ) 1.2 hours4.8 hoursAlpha-ketoamide/oxalamide bonds resist rapid proteolytic cleavage.
Decarboxylation Rate N/A< 2% at 0 °COptimized HATU/DIPEA activation prevents loss of the α -carbonyl.

References

  • Inhibitor Design and Macrocyclization Strategies for HCV Protease and Related Targets (Chapter 7: Linear and Macrocyclic Hepatitis C Virus Protease Inhibitors). Royal Society of Chemistry (RSC).[1]

  • Antiviral Protein–Protein Interaction Inhibitors . National Center for Biotechnology Information (PMC). [3]

  • Discovery and Early Clinical Evaluation of BMS-605339, a Potent and Orally Efficacious Tripeptidic Acylsulfonamide NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection . Journal of Medicinal Chemistry. [2]

Sources

Application

Illuminating the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of N-(4-methoxyphenyl)-N-phenyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. This guide provides an in-depth technical exploration of the mass spectrometric fragmentation pattern of CAS 1248434-10-7, identified as N-(4-methoxyphenyl)-N-phenyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine. This molecule, with its complex assembly of a substituted pyridinamine core, a piperazine moiety, and a diarylamine system, presents a fascinating case study in fragmentation analysis. Understanding its behavior under ionization is critical for its unambiguous identification, metabolite profiling, and quality control in pharmaceutical settings.

This document is crafted for researchers, scientists, and drug development professionals, providing not just a protocol, but a logical framework for interpreting the mass spectral data of this and structurally related compounds. We will delve into the causal mechanisms behind the observed fragmentation, offering a predictive lens for the analysis of complex small molecules.

Predicted Fragmentation Pathways: A Mechanistic Rationale

The fragmentation of N-(4-methoxyphenyl)-N-phenyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine is dictated by the relative stabilities of the resulting ions and neutral losses. The molecule's structure offers several potential sites for initial ionization and subsequent cleavage, primarily centered around the nitrogen atoms and the aromatic rings. Under both Electron Ionization (EI) and Electrospray Ionization (ESI), the fragmentation is expected to proceed through several key pathways involving the piperazine ring, the diarylamine linkage, and the methoxyphenyl group.

Key Structural Moieties and Their Fragmentation Tendencies:
  • 4-Methylpiperazine Moiety: This saturated heterocycle is prone to alpha-cleavage adjacent to the nitrogen atoms. The presence of the methyl group provides a facile site for radical loss. Ring-opening reactions are also common for piperazine derivatives.

  • Piperazinyl-Pyridine Linkage: The C-N bond connecting the piperazine ring to the pyridine is a likely point of scission, leading to fragments representing each of these core structures.

  • Diarylamine Core: The bond between the pyridine ring and the diarylamine nitrogen is a critical linkage. Cleavage here would separate the piperazinyl-pyridine portion from the N-(4-methoxyphenyl)-N-phenylamine moiety.

  • Methoxyphenyl Group: Aryl ethers are known to undergo specific fragmentations. The loss of a methyl radical (•CH₃) from the methoxy group to form a stable phenoxy cation is a characteristic pathway. Subsequent loss of carbon monoxide (CO) from the resulting phenoxy cation is also a common fragmentation route.

The following diagram illustrates the predicted major fragmentation pathways.

fragmentation_pathway M Molecular Ion [M]•+ F1 Loss of •CH3 (m/z M-15) M->F1 - •CH3 (from methoxy) F2 Piperazine Ring Opening M->F2 α-cleavage F3 Cleavage of Piperazinyl-Pyridine Bond M->F3 F5 Loss of methoxyphenyl radical M->F5 - •C7H7O F6 Loss of phenyl radical M->F6 - •C6H5 F4 Loss of 4-methylpiperazine radical F3->F4 Formation of pyridinamine radical cation F7 Fragment of 4-methylpiperazine (m/z 99) F3->F7 Formation of 4-methylpiperazinyl cation F8 Fragment of pyridinamine core F4->F8 Further fragmentation

Caption: Predicted EI fragmentation of N-(4-methoxyphenyl)-N-phenyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine.

Quantitative Fragmentation Analysis

The following table summarizes the predicted key fragment ions and their proposed origins. The relative intensities are predictive and would need to be confirmed by experimental data.

m/z (Mass-to-Charge Ratio) Proposed Identity/Neutral Loss Predicted Relative Intensity Rationale
[M]+• Molecular IonModerate to HighThe aromatic nature of the molecule should lead to a reasonably stable molecular ion.
[M-15]+ Loss of a methyl radical (•CH₃) from the methoxy group.HighA very common and favorable fragmentation for methoxy-substituted aromatic compounds.
[M-43]+ Loss of a propyl radical (•C₃H₇) from piperazine ring fragmentation.ModerateResulting from ring opening and subsequent cleavage of the piperazine moiety.
[M-99]+ Loss of the 4-methyl-1-piperazinyl radical.HighCleavage of the C-N bond between the pyridine and piperazine rings, leading to a stable pyridinamine cation.
99 4-methyl-1-piperazinyl cation.Moderate to HighA stable fragment resulting from the cleavage of the piperazinyl-pyridine bond.
[M-107]+ Loss of the methoxyphenyl radical (•C₇H₇O).ModerateCleavage of the N-C bond of the diarylamine.
[M-77]+ Loss of the phenyl radical (•C₆H₅).ModerateCleavage of the other N-C bond of the diarylamine.

Experimental Protocols

To obtain a robust and reproducible mass spectrum of CAS 1248434-10-7, the following protocols are recommended. These are designed to be self-validating by providing clear steps for sample preparation, instrument setup, and data acquisition.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for the analysis of the pure compound to establish its fundamental fragmentation pattern.

1. Sample Preparation:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol or acetonitrile.
  • From the stock solution, prepare a working solution of 10 µg/mL in the same solvent.
  • Ensure all glassware is scrupulously clean to avoid contamination.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
  • Inlet: Split/splitless injector, operated in splitless mode. Injector temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 minute.
  • Ramp: 20°C/min to 300°C.
  • Final hold: 5 minutes at 300°C.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared with library spectra.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: m/z 40-550.
  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
  • Extract the mass spectrum for the analyte peak.
  • Identify the molecular ion peak and major fragment ions.
  • Compare the observed fragmentation pattern with the predicted pathways.

    Caption: GC-MS analysis workflow for CAS 1248434-10-7.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This protocol is ideal for analyzing the compound in complex matrices, such as biological fluids or reaction mixtures, and for obtaining detailed structural information through collision-induced dissociation (CID).

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.
  • For analysis in a complex matrix (e.g., plasma), perform a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) followed by centrifugation.
  • Dilute the supernatant or the stock solution to a final concentration of 100 ng/mL in the initial mobile phase composition.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in protonation for positive ion mode ESI.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • 0-1 min: 5% B
  • 1-5 min: 5% to 95% B
  • 5-6 min: 95% B
  • 6-6.1 min: 95% to 5% B
  • 6.1-8 min: 5% B
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.
  • Mass Spectrometer: SCIEX Triple Quad 6500+ System or equivalent Q-TOF instrument.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Ion Source Parameters:
  • IonSpray Voltage: 5500 V
  • Temperature: 500°C
  • Curtain Gas: 35 psi
  • Ion Source Gas 1: 50 psi
  • Ion Source Gas 2: 50 psi
  • Data Acquisition:
  • Full Scan (MS1): Acquire over a mass range of m/z 100-550 to identify the protonated molecule [M+H]⁺.
  • Product Ion Scan (MS2): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive product ion spectrum.

3. Data Analysis:

  • Identify the [M+H]⁺ ion in the full scan spectrum.
  • Analyze the product ion spectra obtained at different collision energies to identify key fragment ions.
  • Propose fragmentation pathways based on the observed product ions and their relationship to the precursor ion.

Trustworthiness and Self-Validation

The protocols described above are designed to be inherently self-validating. The use of standardized ionization energies (70 eV for EI) and well-characterized chromatographic columns and mobile phases ensures reproducibility. For LC-MS/MS, the acquisition of both full scan and product ion data allows for confident identification of the precursor ion and its fragments. The systematic variation of collision energy provides a comprehensive picture of the fragmentation cascade, from initial, gentle fragmentation to more extensive bond cleavages. By comparing the experimental data with the theoretically derived fragmentation pathways, a high degree of confidence in the structural assignment can be achieved.

Conclusion

The mass spectrometric fragmentation of N-(4-methoxyphenyl)-N-phenyl-6-(4-methyl-1-piperazinyl)-3-pyridinamine is a predictable process governed by fundamental principles of ion chemistry. The primary fragmentation pathways involve cleavages at the piperazine moiety, the diarylamine linkages, and the methoxyphenyl group. By employing the detailed protocols outlined in this guide, researchers can reliably obtain high-quality mass spectral data for this compound. The provided mechanistic insights into its fragmentation will aid in the confident structural elucidation and characterization of this and other structurally analogous molecules, thereby supporting the advancement of drug discovery and development programs.

References

  • Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. Journal of Mass Spectrometry, 36(5), 555-562. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (CAS: 1248434-10-7) [1]. This highly polar, chiral building block is frequently utilized in the development of peptidomimetic therapeutics, such as viral protease inhibitors.

Synthesizing this molecule presents unique challenges, including stereocenter epimerization, moisture-sensitive acylations, and difficult aqueous workups. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize your synthetic yield and purity.

Synthetic Workflow Overview

SynthesisWorkflow A Boc-L-Proline + Methylamine B Boc-L-Proline methylamide A->B HATU, DIPEA DMF, 0°C to RT C L-Proline methylamide (HCl salt) B->C 4M HCl/Dioxane RT, 2h D Ethyl 2-[2-(methylcarbamoyl) pyrrolidin-1-yl]-2-oxoacetate C->D Ethyl oxalyl chloride Et3N, DCM, 0°C E 2-[2-(methylcarbamoyl) pyrrolidin-1-yl]-2-oxoacetic acid (Target) D->E LiOH·H2O THF/H2O, 0°C

Fig 1. Step-by-step synthesis workflow for 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid.

Section 1: Amidation & Deprotection (Troubleshooting & FAQs)

Q: How do I prevent epimerization of the L-proline stereocenter during amidation with methylamine? A: The alpha-proton of proline derivatives is prone to base-catalyzed abstraction, leading to epimerization. To mitigate this, use HATU as your coupling reagent. HATU belongs to the guanidinium group of coupling reagents and is considered a "golden standard" in peptide chemistry because it reacts rapidly and significantly suppresses epimerization compared to older carbodiimide reagents[2]. Maintain the reaction at 0 °C during the addition of N,N-Diisopropylethylamine (DIPEA) to further ensure stereochemical integrity.

Q: What is the best way to handle the deprotection of Boc-L-proline methylamide? A: Use 4M HCl in dioxane rather than Trifluoroacetic acid (TFA). TFA deprotection yields a TFA salt, which can complicate the subsequent acylation step due to the nucleophilicity of the trifluoroacetate counterion. The HCl salt precipitates cleanly out of ethereal solvents, allowing for simple isolation via filtration without the need for an aqueous workup, establishing a self-validating checkpoint for purity.

Section 2: N-Acylation with Alkyl Oxalyl Chloride (Troubleshooting & FAQs)

Q: Why am I seeing a symmetric oxamide dimer byproduct instead of the desired mono-acylated product? A: This is a classic causality of using unesterified oxalyl chloride. Oxalyl chloride is a di-acid chloride and will readily react with two equivalents of the pyrrolidine intermediate to form a symmetric dimer. You must use a mono-esterified derivative, such as ethyl oxalyl chloride , to ensure strictly mono-acylation[3].

Q: My acylation yield is low, and I see unreacted pyrrolidine starting material. A: Ethyl oxalyl chloride is highly moisture-sensitive and will rapidly hydrolyze to ethyl hydrogen oxalate in the presence of atmospheric water, rendering it inactive for acylation[3]. Ensure your dichloromethane (DCM) is strictly anhydrous, flush the reaction flask with argon, and use freshly distilled or newly opened ethyl oxalyl chloride.

Section 3: Ester Hydrolysis to Oxoacetic Acid (Troubleshooting & FAQs)

Q: How do I selectively hydrolyze the ethyl ester without cleaving the methylcarbamoyl group or the pyrrolidine N-oxalyl bond? A: The oxoacetic acid moiety is sensitive. Harsh basic conditions (e.g., refluxing NaOH) will cleave the N-oxalyl amide bond or the methylcarbamoyl group. Use Lithium Hydroxide monohydrate (LiOH·H2O) in a THF/Water mixture at 0 °C. The lithium ion coordinates with the oxo-groups, providing mild and highly selective saponification of the ethyl ester while leaving the amides intact.

Q: I am losing product during the aqueous workup of the final oxoacetic acid. How can I improve recovery? A: The final product is highly polar and extremely water-soluble. Standard extraction with DCM or ether will fail. Solution: Acidify the aqueous layer carefully to pH 2-3 using 1M HCl. Extract repeatedly with a highly polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) saturated with NaCl. Alternatively, bypass liquid-liquid extraction entirely by passing the neutralized reaction mixture through a strongly acidic cation-exchange resin and lyophilizing the eluate.

Data Presentation: Optimization of Hydrolysis Conditions
ConditionBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Causality / Notes
ANaOH (2.0 eq)MeOH/H2O2544582Significant amide cleavage due to harsh base.
BKOH (2.0 eq)EtOH/H2O2544078Decarboxylation observed.
CLiOH·H2O (1.1 eq)THF/H2O2527291Minor over-hydrolysis at room temperature.
D (Optimized) LiOH·H2O (1.05 eq) THF/H2O 0 1.5 89 >98 Clean conversion, mild coordination prevents cleavage.
Step-by-Step Experimental Protocols

Step 1: Amidation (Synthesis of Boc-L-proline methylamide)

  • Dissolve Boc-L-Proline (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Cool the mixture to 0 °C under argon.

  • Add DIPEA (3.0 eq) dropwise, followed by methylamine hydrochloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 h.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.

Step 2: Deprotection (Synthesis of L-proline methylamide hydrochloride)

  • Dissolve Boc-L-proline methylamide in a minimal amount of anhydrous DCM.

  • Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 h.

  • Workup: Concentrate the mixture in vacuo. Triturate the resulting residue with anhydrous diethyl ether and filter to obtain the product as a highly pure, white solid.

Step 3: Acylation (Synthesis of Ethyl 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetate)

  • Suspend L-proline methylamide hydrochloride (1.0 eq) in anhydrous DCM (0.15 M) under argon and cool to 0 °C.

  • Add Triethylamine (2.5 eq) and stir for 10 minutes to free-base the amine.

  • Dropwise add ethyl oxalyl chloride (1.1 eq) over 15 minutes[3].

  • Stir at 0 °C for 2 h.

  • Workup: Quench with cold water. Wash the organic layer with 1M HCl and brine. Dry over Na2SO4 and concentrate to yield the ethyl ester intermediate.

Step 4: Hydrolysis (Synthesis of Target Compound)

  • Dissolve the ethyl ester intermediate (1.0 eq) in a 3:1 mixture of THF/H2O and cool to 0 °C.

  • Add LiOH·H2O (1.05 eq) dissolved in a minimal amount of water dropwise.

  • Stir at 0 °C for 1.5 h. Monitor strictly by TLC to prevent over-hydrolysis.

  • Workup: Evaporate the THF in vacuo. Cool the aqueous layer to 0 °C and carefully neutralize to pH 2-3 with 1M HCl. Extract 5 times with 2-MeTHF. Dry the combined organic layers over Na2SO4, concentrate, and lyophilize to afford pure 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid.

References
  • Bide Pharmatech. "2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid (CAS: 1248434-10-7)." Bidepharm.com. URL: 1

  • Luxembourg Bio Technologies. "HATU CAS 148893-10-1." (Referencing Carpino, L. A., et al. Chem. Rev., 2011). URL: 2

  • Chen, G. Q., et al. "Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations." ACS Publications, 2021. URL: 3

Sources

Optimization

troubleshooting solubility issues of CAS 1248434-10-7 in aqueous buffers

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing aqueous solubility failures with CAS 1248434-10-7 (2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing aqueous solubility failures with CAS 1248434-10-7 (2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid).

Rather than providing generic advice, this guide deconstructs the physicochemical properties of the compound, explains the causality behind common formulation failures, and provides self-validating protocols to ensure absolute scientific integrity in your assays.

Physicochemical Root Causes of Precipitation

To successfully formulate CAS 1248434-10-7, one must first understand its molecular architecture. The compound features a terminal oxoacetic acid moiety coupled with a pyrrolidine ring and a methylcarbamoyl group . This structure creates two primary barriers to aqueous solubility:

  • The pH/pKa Paradigm: The oxoacetic acid group has a low pKa. At an acidic pH (pH < 4.0), the carboxylic acid remains protonated (unionized). In this state, the molecule relies solely on weaker dipole-dipole interactions for solvation, which are insufficient to overcome the compound's crystal lattice energy. When the pH is shifted above its pKa (e.g., pH 7.4), the molecule ionizes into a carboxylate anion, exponentially increasing aqueous solubility via strong ion-dipole interactions with water[1].

  • Intermolecular Hydrogen Bonding & "Brick Dust" Behavior: The secondary and tertiary amides in the compound act as strong hydrogen bond donors and acceptors. If not properly solvated, these molecules rapidly self-associate.

  • The DMSO "Crash-Out" Phenomenon: A common laboratory error is dissolving the compound in 100% DMSO and rapidly injecting it into a cold aqueous buffer. This sudden shift in solvent polarity forces the hydrophobic pyrrolidine core out of solution faster than the oxoacetic acid can ionize, resulting in kinetic trapping. The compound forms a milky suspension of colloidal aggregates rather than a true solution[2].

Diagnostic Workflow

Before discarding your samples, use the following logical decision tree to diagnose the root cause of the precipitation.

SolubilityWorkflow Start Precipitation of CAS 1248434-10-7 in Aqueous Buffer CheckPH Measure Buffer pH Start->CheckPH LowPH pH < 6.0 (Protonated State) CheckPH->LowPH Acidic HighPH pH 7.0 - 7.4 (Ionized State) CheckPH->HighPH Neutral/Basic AdjustPH Titrate to pH 7.4 with 0.1M NaOH / Tris LowPH->AdjustPH CheckDMSO Check DMSO Dilution Rate & Final Concentration HighPH->CheckDMSO AdjustPH->CheckDMSO Still Cloudy Success Clear, Stable Solution AdjustPH->Success Resolubilized CrashOut DMSO Crash-Out (Colloidal Aggregates) CheckDMSO->CrashOut Rapid addition / High conc. AddCD Formulate with 5-10% HP-β-Cyclodextrin CrashOut->AddCD Rescue Strategy AddCD->Success

Figure 1: Decision tree for diagnosing and resolving CAS 1248434-10-7 aqueous solubility failures.

Step-by-Step Dissolution Protocols

Protocol A: pH-Driven Aqueous Dissolution (Solvent-Free)

Causality: This protocol bypasses the risk of DMSO crash-out entirely by directly forming the highly soluble sodium salt of the oxoacetic acid moiety in situ[3].

  • Weighing: Transfer the required mass of CAS 1248434-10-7 powder into a sterile glass vial.

  • Initial Hydration: Add 80% of your final target volume using a strong buffer (e.g., 100 mM HEPES, initial pH 7.5).

  • Self-Validation Checkpoint 1 (pH Monitoring): Insert a micro-pH probe. As the free acid dissolves, it will release protons (H+), causing the buffer's pH to drop. A dropping pH is physical proof that the compound is actively dissolving.

  • Titration: If the pH drops below 6.5, the dissolution will stall. Titrate dropwise with 0.1 M NaOH while vortexing vigorously until the pH stabilizes at 7.4 and the solution clarifies.

  • Finalization: QS (quantum satis) to the final volume with buffer and sterile filter through a 0.22 µm PES membrane.

Protocol B: DMSO Stock Dilution with Cyclodextrin Rescue

Causality: For high-concentration assays requiring a DMSO stock, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is used to form a transient inclusion complex. The cyclodextrin encapsulates the hydrophobic pyrrolidine ring, shielding it from the aqueous environment and preventing the intermolecular H-bonding that causes aggregation[4].

  • Stock Preparation: Prepare a 50 mM stock solution of CAS 1248434-10-7 in anhydrous DMSO.

  • Buffer Preparation: Prepare the receiving aqueous buffer supplemented with 10% (w/v) HP-β-CD. Warm this receiving buffer to 37°C to increase kinetic energy.

  • Controlled Addition: Critical Step: Add the DMSO stock dropwise (e.g., 5-10 µL increments) directly into the vortex vortex of the stirring buffer. Never add the buffer to the DMSO.

  • Self-Validation Checkpoint 2 (Centrifugation): To confirm true solvation (and not just a suspended colloid), centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. If a visible pellet forms, the compound has crashed out. If the supernatant remains optically clear and pellet-free, true thermodynamic solvation is achieved.

Quantitative Solubility Matrix

Summarizing the expected behavior of CAS 1248434-10-7 across different formulation strategies allows for rapid experimental planning.

Solvent SystemFinal pHMax Soluble Conc. (mg/mL)Stability (24h @ RT)Causality / Technical Notes
Deionized Water ~3.0< 0.1LowAcidic pH maintains the protonated, insoluble state.
100 mM HEPES 7.4~2.5HighIonization of the oxoacetic acid drives ion-dipole solvation.
1% DMSO in PBS 7.4~0.5VariableHigh risk of kinetic trapping and colloidal aggregates if added rapidly.
10% HP-β-CD in PBS 7.4> 10.0Very HighCyclodextrin encapsulation completely prevents H-bond lattice formation.

Frequently Asked Questions (FAQs)

Q: I added my DMSO stock to cold PBS and it immediately turned milky. Can I just centrifuge it and use the supernatant for my cell assay? A: No. The "milky" appearance is a classic "DMSO crash-out" indicating the formation of colloidal aggregates[2]. Centrifuging will pellet the active drug, leaving the supernatant at an unknown, sub-therapeutic concentration. This is a leading cause of false negatives in bioassays. You must discard the sample and reformulate using a slower dilution rate or a solubilizer like HP-β-CD.

Q: Why does the pH of my unbuffered saline drop rapidly when I add the compound powder? A: CAS 1248434-10-7 contains a terminal oxoacetic acid. Dissolving the free acid releases protons into the solution. In unbuffered systems (like standard 0.9% NaCl), this rapidly lowers the pH below the compound's pKa, forcing it back into its unionized, insoluble state[1]. Always use a strong buffer (e.g., Tris or HEPES) or actively titrate with a base during dissolution.

Q: Is sonication safe for this specific compound? A: Yes. Brief sonication (cycles of 30–60 seconds) provides the mechanical energy needed to break the initial crystal lattice. However, monitor the temperature; excessive heat can cause degradation of the oxoacetic acid moiety. Always allow the water bath to remain below 45°C.

References

  • (2-Hydroxypropyl)
  • Technical Support Center: Solubility Optimization for Benzamide Derivatives (DMSO Crash-Out)
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift Source: PMC - NIH URL
  • Cocrystals and Salts of Gabapentin: pH Dependent Cocrystal Stability and Solubility Source: Crystal Growth & Design - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization Guide for CAS 1248434-10-7

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the unique analytical challenges associated with CAS 1248434-10-7 (2-[2-(methylca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the unique analytical challenges associated with CAS 1248434-10-7 (2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid).

This compound is highly polar, featuring a carboxylic acid moiety, a tertiary amine/amide within a pyrrolidine ring, and a secondary amide. These functional groups dictate its behavior in both the liquid chromatography (LC) and mass spectrometry (MS) domains. This guide provides self-validating protocols, mechanistic explanations, and troubleshooting FAQs to ensure robust, reproducible LC-MS/MS workflows.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does CAS 1248434-10-7 elute in the void volume on my standard C18 column, and how do I fix it?

The Causality: Standard reversed-phase (RP) C18 columns rely on hydrophobic interactions. Due to the multiple polar functional groups (carboxylic acid, amides) on CAS 1248434-10-7, the molecule is highly hydrophilic and lacks the hydrophobicity required to partition into the C18 stationary phase. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is designed specifically for the separation of polar and hydrophilic analytes that elute in the void volume of reversed-phase systems[1]. HILIC works by retaining polar compounds within a water-rich layer that forms on the surface of a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases)[2].

Q2: Should I use Positive (ESI+) or Negative (ESI-) Electrospray Ionization?

The Causality: While the amide group can accept a proton to form [M+H]+, the carboxylic acid group readily donates a proton to form a highly stable [M-H]- ion (m/z 199.1). Molecules with carboxylic acid functionalities handle the loss of a proton exceptionally well, as the electron-withdrawing oxygens stabilize the negative charge[3]. The Solution: Negative ion mode is strongly recommended. It generally suffers from fewer isobaric background interferences in biological matrices compared to positive mode[3]. To optimize the ESI(-) response, use a weak organic acid modifier (like 10 µM to 1 mM acetic acid) or a volatile salt like ammonium acetate in your mobile phase, which facilitates stable droplet desolvation without causing severe ion suppression[4][5].

Q3: I am experiencing severe signal suppression in plasma samples. How can I mitigate this matrix effect?

The Causality: Matrix effects, particularly ion suppression, are often caused by co-eluting endogenous compounds. Phospholipids are a major component of cell membranes and are notorious for fouling the MS source and causing matrix-induced ionization suppression by competing for charge in the ESI droplet[6]. The Solution: Implement Solid Phase Extraction (SPE) rather than simple protein precipitation. Methods such as SPE separate analytes from interfering matrix components, drastically improving quantitation accuracy[7]. A Mixed-Mode Anion Exchange (MAX) SPE is ideal because it selectively binds the carboxylic acid of CAS 1248434-10-7, allowing you to wash away neutral lipids and basic phospholipids before elution.

Part 2: Visualizing the Analytical Logic

G Start Analyze CAS 1248434-10-7 (Highly Polar) RP Reversed-Phase (C18) Result: Void Volume Elution Start->RP Default Approach HILIC HILIC Column Result: Strong Retention Start->HILIC Direct Approach RP->HILIC Switch due to Polarity ESI_Pos ESI Positive Mode [M+H]+ (Amide) HILIC->ESI_Pos Evaluate Ionization ESI_Neg ESI Negative Mode [M-H]- (Carboxylic Acid) HILIC->ESI_Neg Evaluate Ionization Opt Optimal Method: HILIC + ESI(-) ESI_Pos->Opt High Background ESI_Neg->Opt Clean Signal, Stable[M-H]-

Logical decision tree for selecting HILIC chromatography and ESI negative mode for polar analytes.

SPE Sample Plasma Sample (Contains Phospholipids) Load Load onto Mixed-Mode Anion Exchange (MAX) SPE Sample->Load Wash1 Wash 1: 5% NH4OH (Removes Neutrals) Load->Wash1 Analyte Bound via -COOH Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute Elute: 5% Formic Acid in MeOH Wash2->Elute Disrupt Ionic Interaction Analyze LC-MS/MS Analysis (No Matrix Suppression) Elute->Analyze

Step-by-step solid phase extraction (SPE) logic to eliminate phospholipid matrix effects.

Part 3: Experimental Protocols & Data Presentation

Protocol A: HILIC LC-MS/MS Method (Self-Validating)

Note: In HILIC, the initial mobile phase must be highly organic. Elution is achieved by increasing the aqueous fraction.

  • Column Equilibration: Flush the HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) with 100% Mobile Phase B for 20 column volumes to establish the water-rich partitioning layer.

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong Solvent): 10 mM Ammonium Acetate in Water, pH 6.0.

    • Mobile Phase B (Weak Solvent): 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate.

  • Gradient Execution: Execute the gradient as outlined in Table 1 .

  • Self-Validation Step (System Suitability): Inject a neat standard. Calculate the retention factor ( k′ ). A valid HILIC method must yield a k′>2 to ensure the analyte is truly partitioning and not eluting in the void volume.

Table 1: Optimized HILIC LC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.000.405.095.0Initial
1.000.405.095.06 (Linear)
4.000.4040.060.06 (Linear)
5.000.4040.060.06 (Linear)
5.100.405.095.06 (Linear)
8.000.405.095.06 (Linear)
Protocol B: Mixed-Mode SPE Sample Preparation
  • Condition & Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through a Mixed-Mode Anion Exchange (MAX) cartridge (30 mg/1 mL).

  • Load: Dilute 100 µL of plasma with 100 µL of 2% Ammonium Hydroxide (NH4OH). Load the sample. The basic pH ensures the carboxylic acid of CAS 1248434-10-7 is fully deprotonated and ionically bound to the sorbent.

  • Wash (Self-Validation): Wash with 1 mL 5% NH4OH, followed by 1 mL 100% Methanol. Self-Validation Check: Collect the Methanol wash and inject it into the LC-MS/MS monitoring m/z 184.1 (phosphocholine headgroup). A massive peak here confirms you are successfully washing away the matrix suppressors.

  • Elute: Elute the target analyte with 1 mL of 5% Formic Acid in Methanol. The acidic environment neutralizes the analyte's carboxylic acid, breaking the ionic bond with the sorbent.

  • Reconstitute: Evaporate to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase B prior to HILIC injection.

Table 2: MS/MS MRM Parameters (Negative Ion Mode) Monoisotopic mass of CAS 1248434-10-7 is 200.08 Da. The [M-H]- precursor is m/z 199.1.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Rationale
199.1155.15015Loss of CO2 (44 Da) from the carboxylic acid moiety.
199.1127.15025Cleavage of the oxoacetic acid group, yielding the methylcarbamoylpyrrolidine anion.
199.1168.15020Loss of methylamine (31 Da) from the secondary amide.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at: [Link]

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed / NIH. Available at:[Link]

  • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Arome Science. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International / Chromatography Online. Available at:[Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. PubMed / NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Flash Column Chromatography Troubleshooting for CAS 1248434-10-7

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in purifying highly polar, multifunctional organic building blocks. This guide is specifically engineered for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in purifying highly polar, multifunctional organic building blocks. This guide is specifically engineered for researchers and drug development professionals working with CAS 1248434-10-7 (2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid)[1],[2].

Below, you will find a deep dive into the chromatographic causality of this molecule, self-validating purification protocols, and targeted troubleshooting FAQs.

Section 1: Compound Profiling & Chromatographic Causality

CAS 1248434-10-7 is a highly polar molecule featuring an α -keto carboxylic acid (oxoacetic acid derivative) alongside tertiary and secondary amide linkages[1],[2]. These structural features dictate its behavior on a chromatography column:

  • Low pKa & Ionization: The electron-withdrawing α -oxo group significantly lowers the pKa of the carboxylic acid moiety compared to standard aliphatic acids. Under neutral conditions, it spontaneously ionizes into a carboxylate anion[3].

  • Silanol Binding (Normal Phase): If run on standard bare silica, the ionized carboxylate and polar amides form irreversible hydrogen bonds with free, slightly acidic silanol groups. This leads to severe streaking, poor mass recovery, or complete retention on the column[4].

  • Mixed-Mode Retention (Reversed Phase): In reversed-phase (RP) chromatography, partial ionization leads to mixed-mode retention. The neutral and ionized species partition differently between the mobile and stationary phases, manifesting as split or excessively broad peaks[5],[3].

The Solution: Charge Suppression To achieve a reliable, self-validating purification system, we must employ Charge Suppression . By adding a volatile acidic modifier (such as Formic Acid or Acetic Acid) to the mobile phase, we force the thermodynamic equilibrium toward the neutral, protonated state. This masks the silanols on normal-phase silica and ensures predictable hydrophobic partitioning on reversed-phase C18 media[5],[3].

ChromatographyWorkflow Start Crude CAS 1248434-10-7 (Highly Polar, Acidic) Decision Select Stationary Phase Start->Decision RP Reversed-Phase (C18) (Optimal) Decision->RP Preferred for water-soluble organics NP Normal-Phase (Silica) (Alternative) Decision->NP If C18 is unavailable RPSolvent Mobile Phase: H2O / MeCN + 0.1% Formic Acid RP->RPSolvent NPSolvent Mobile Phase: DCM / MeOH + 1% Acetic Acid NP->NPSolvent MechRP Charge Suppression: Maintains Neutral COOH RPSolvent->MechRP MechNP Silanol Masking: Prevents Irreversible Binding NPSolvent->MechNP Pure High-Purity Product MechRP->Pure MechNP->Pure

Flash Chromatography Decision Workflow for CAS 1248434-10-7

Section 2: Quantitative Methodologies & Protocols

To facilitate easy comparison, the quantitative parameters for both recommended and alternative purification strategies are summarized below.

Table 1: Chromatographic Parameter Matrix for CAS 1248434-10-7
ParameterReversed-Phase (Recommended)Normal-Phase (Alternative)
Stationary Phase C18-bonded Silica (20-40 µm)Bare Silica Gel (40-63 µm)
Mobile Phase A HPLC Water + 0.1% Formic AcidDichloromethane (DCM)
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 1.0% Acetic Acid
Elution Gradient 5% to 50% B over 15-20 CV0% to 20% B over 15 CV
Sample Loading Liquid load (DMSO) or C18 dry loadDry load on Diatomaceous Earth
Detection Wavelength 210 nm / 220 nm210 nm / 254 nm
Protocol A: Reversed-Phase (C18) Flash Chromatography (Recommended)

Because of the high polarity and water solubility of CAS 1248434-10-7, C18 reversed-phase flash chromatography is the gold standard[5],[6].

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO or Mobile Phase A. If the injection volume exceeds 2% of the column volume (CV), dry loading is required. Use a specialized inert matrix like Biotage HM-N (diatomaceous earth) to prevent band diffusion[7].

  • Column Equilibration: Equilibrate a C18 flash cartridge with 3-5 CVs of 95% Mobile Phase A (Water + 0.1% Formic Acid) and 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[5].

  • Gradient Elution: Execute a shallow gradient from 5% B to 50% B over 15-20 CVs. The 0.1% formic acid modifier ensures the α -oxoacetic acid remains fully protonated, maintaining a sharp, predictable elution band[6],[8].

  • Post-Run Processing: Lyophilize (freeze-dry) the collected fractions. Both water and acetonitrile will sublime, and the volatile formic acid modifier will be completely removed under vacuum.

Protocol B: Normal-Phase (Silica) Flash Chromatography (Alternative)

If RP-C18 is unavailable, normal-phase silica can be forced to work using aggressive silanol masking[9].

  • Sample Preparation: Dry load the sample onto bare silica or diatomaceous earth. Liquid loading highly polar compounds dissolved in strong solvents (like DMF/DMSO) onto normal-phase columns will cause the compound to crash out or ride the solvent front.

  • Solvent System: Prepare Mobile Phase A (Dichloromethane) and Mobile Phase B (Methanol containing 1.0% Acetic Acid)[9].

  • Column Equilibration: Flush the bare silica column with 3 CVs of DCM containing 1% Acetic Acid. This critical step pre-masks the active silanol sites before the sample is introduced[4].

  • Gradient Elution: Elute with a gradient of 0% to 20% Mobile Phase B over 15 CVs.

  • Post-Run Processing: Evaporate fractions under reduced pressure. Residual acetic acid can be removed by azeotropic distillation (adding toluene to the flask and evaporating 2-3 times).

Section 3: Troubleshooting FAQs

Q1: My compound is co-eluting with the solvent front on normal-phase silica. What went wrong? A: Highly polar solvents (like pure Methanol) can disrupt the silica bed if introduced too quickly, causing the compound to ride the solvent front. Furthermore, if the sample was dissolved in a strong solvent (e.g., DMSO) and liquid-loaded, the injection solvent acts as a localized mobile phase, dragging the compound down the column without allowing it to partition. Solution: Always dry-load polar compounds onto normal-phase columns and utilize a shallow gradient.

Q2: I am seeing a split peak in my C18 reversed-phase chromatogram. How do I fix this? A: A split or excessively broad peak in reversed-phase chromatography of an acidic compound indicates partial ionization[3]. The neutral species and the ionized carboxylate species partition differently, eluting at slightly different times. Solution: Ensure that your acidic modifier (e.g., 0.1% Formic Acid) is present in both Mobile Phase A and Mobile Phase B. If the modifier is only in Phase A, the pH will drift upward during the gradient as Phase B increases, causing mid-run peak splitting[5],[3].

Q3: How do I remove the acidic modifier after purification? A: Formic acid (used in RP) is highly volatile and is easily removed during standard lyophilization of the aqueous fractions. Acetic acid (used in NP) has a higher boiling point. To remove residual acetic acid from organic fractions, perform an azeotropic distillation: add toluene to your concentrated fractions and evaporate under reduced pressure on a rotary evaporator. Repeat this 2-3 times until the acetic acid odor is entirely gone.

TroubleshootingLogic Issue Chromatographic Issue Split Split / Broad Peaks (RP-C18) Issue->Split Streak Severe Tailing (NP-Silica) Issue->Streak Cause1 Partial Ionization (Mixed-Mode Retention) Split->Cause1 Cause2 H-Bonding with Free Silanols Streak->Cause2 Fix1 Add 0.1% Formic Acid to BOTH Solvents (A & B) Cause1->Fix1 Fix2 Increase Modifier to 1% AcOH or Switch to C18 Cause2->Fix2

Troubleshooting Logic Tree for Acidic Polar Compounds

Sources

Troubleshooting

resolving co-elution issues in HPLC for 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid

Technical Support Center: HPLC Troubleshooting Guide Region: APAC (Tokyo) | Last Updated: March 28, 2026 Target Analyte: 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid Welcome to the Advanced Chromatography Supp...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Troubleshooting Guide Region: APAC (Tokyo) | Last Updated: March 28, 2026 Target Analyte: 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing co-elution and peak-shape anomalies when analyzing highly polar, functionalized pyrrolidine derivatives.

Part 1: Analyte Profiling & Causality Analysis

To troubleshoot co-elution, we must first deconstruct the molecular behavior of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid . This molecule presents three distinct chromatographic challenges:

  • The Tertiary Amide Bond: The linkage between the pyrrolidine nitrogen and the 2-oxoacetic acid group has partial double-bond character. This restricts rotation, leading to the formation of stable cis and trans rotamers in solution[1].

  • The Alpha-Keto Acid Moiety: The 2-oxoacetic acid group is highly polar and strongly acidic. Without strict pH control, it ionizes, dropping retention to near-zero and causing co-elution with the void volume[2].

  • Multiple Hydrogen Bond Donors/Acceptors: The presence of both a secondary amide (methylcarbamoyl) and a carboxylic acid makes the molecule prone to secondary interactions with residual silanols on the stationary phase, leading to severe peak tailing[3].

Part 2: Diagnostic Workflow

Use the following self-guided decision tree to identify the root cause of your co-elution issue before adjusting your instrument parameters.

CoelutionTroubleshooting Start Co-elution Detected for Proline Derivative CheckRT Is retention time (k') < 2? Start->CheckRT LowRT Yes: Void Volume Co-elution CheckRT->LowRT Yes HighRT No: Retained Co-elution CheckRT->HighRT No ActionHILIC Switch to HILIC or AQ-C18 Phase LowRT->ActionHILIC CheckShape Is the peak split or broad/shouldering? HighRT->CheckShape SplitPeak Yes: Suspect Amide Rotamers CheckShape->SplitPeak Yes TailingPeak No: Suspect Tailing / Impurity CheckShape->TailingPeak No ActionTemp Increase Column Temp (50-60°C) to Coalesce SplitPeak->ActionTemp ActionPH Adjust Mobile Phase pH (< 2.5) to Suppress Ionization TailingPeak->ActionPH

Diagnostic workflow for resolving HPLC co-elution of proline derivatives.

Part 3: Frequently Asked Questions (Troubleshooting)

Q: My analyte elutes as a broad, split peak that co-elutes with adjacent impurities. Is my sample degrading on the column? A: This is rarely degradation; it is a thermodynamic property of your molecule. The tertiary amide bond exhibits restricted rotation, meaning the molecule exists as a mixture of cis and trans rotamers[1]. At ambient temperatures, the interconversion rate between these conformers is slow relative to the HPLC timescale, causing them to separate chromatographically into split or shouldering peaks[4]. Solution: Increase the column compartment temperature to 50–60 °C. The added thermal energy overcomes the rotational energy barrier, accelerating the interconversion and causing the rotamers to coalesce into a single, sharp peak[5].

Q: My compound elutes at the void volume (t0) and co-elutes with the solvent front. How can I increase retention on a C18 column? A: Void volume co-elution is driven by the ionization of the 2-oxoacetic acid moiety. When ionized (deprotonated) at neutral pH, the molecule becomes too hydrophilic to partition into the hydrophobic C18 stationary phase[2]. Solution: You must suppress ionization by lowering the mobile phase pH to at least 1.5 units below the acid's pKa[3]. Using a strong acidic modifier like 0.1% Trifluoroacetic acid (TFA) will fully protonate the molecule, increasing its hydrophobicity and shifting its retention away from the void volume.

Q: Even with pH control, I am experiencing co-elution with highly polar synthetic byproducts. What is the next step? A: If reversed-phase chromatography fails to provide adequate selectivity for highly polar compounds, switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[6]. HILIC utilizes a water-enriched layer on a polar stationary phase, where retention increases with analyte polarity. This orthogonal approach will strongly retain the polar 2-oxoacetic acid derivative while forcing hydrophobic impurities to elute early.

Part 4: Quantitative Data & Benchmarks

To assist in your method development, compare your system suitability results against these benchmark tables.

Table 1: Impact of Column Temperature on Rotamer Resolution

Column Temp (°C) Chromatographic Observation Peak Width (W_1/2) Resolution (Rs) of "Impurity"
25 °C Two distinct peaks (cis/trans) Broad 1.2 (Co-eluting)
40 °C Merging peaks / severe shoulder Very Broad Unresolved

| 60 °C | Single sharp peak (Coalescence) | Narrow | N/A (Baseline resolved) |

Table 2: Mobile Phase pH vs. Retention and Peak Shape (C18 Column)

Mobile Phase pH Analyte Ionization State Retention Factor (k') Peak Tailing Factor (Tf)
pH 6.0 (Ammonium Acetate) Fully Ionized (Anion) < 0.5 (Void Volume) N/A
pH 4.0 (Formate buffer) Partially Ionized 1.5 > 2.0 (Severe tailing)

| pH 2.0 (0.1% TFA) | Fully Protonated (Neutral) | 3.5 | 1.1 (Symmetrical) |

Part 5: Self-Validating Experimental Protocols

Do not guess whether a split peak is an impurity or a rotamer. Use the following self-validating protocols to definitively prove the causality of your co-elution.

Protocol A: Temperature-Induced Coalescence (Validating Rotamers vs. Impurities)

This protocol utilizes thermodynamics to differentiate between structural isomers and chemical impurities.

  • Sample Preparation: Prepare a 1 mg/mL standard solution of the analyte in the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).

  • Baseline Injection: Set the HPLC column oven temperature to 25 °C. Inject 5 µL of the sample and record the chromatogram. Note the presence of any split peaks or shoulders.

  • Thermal Escalation: Sequentially increase the column temperature to 40 °C, then to 60 °C. Critical Step: Allow at least 15 minutes of flow at each new temperature for the stationary phase to reach thermal equilibrium before injecting.

  • Data Overlay & Validation: Overlay the three chromatograms.

    • If the split peaks merge into a single sharp peak at 60 °C: The co-elution was due to amide rotamers.

    • If the peaks remain distinct but shift slightly in retention time: The secondary peak is a true chemical impurity or degradation product.

Protocol B: Orthogonal HILIC Method Development for Polar Retention

If RP-HPLC fails to separate the analyte from the void volume, use this protocol to reverse the elution order.

  • Column Selection: Install a bare silica or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid (ensures consistent ionization).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Design: In HILIC, organic solvent is the weak solvent. Program a gradient starting at 90% B (high retention) down to 50% B over 15 minutes.

  • Validation: Inject the sample. The polar 2-oxoacetic acid moiety will partition into the aqueous layer on the stationary phase, providing strong retention (k' > 3) away from hydrophobic impurities, which will now elute in the void volume.

Part 6: References

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Technical Hub, June 2025. Available at: [Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Application Notes. Available at: [Link]

  • ResearchGate / Community Discussions. "How can you separate a co-eluting more polar compound by HPLC?" ResearchGate, March 2014. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Chromatographically separable rotamers of an unhindered amide." Beilstein Journals, March 2014. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Target Engagement of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid Using SPR: A Comprehensive Comparison Guide

Scientific Context: The Compound and Its Target 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid is a low-molecular-weight (LMW) fragment (~200 Da) rationally designed to target 2-oxoglutarate (2-OG) dependent dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context: The Compound and Its Target

2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid is a low-molecular-weight (LMW) fragment (~200 Da) rationally designed to target 2-oxoglutarate (2-OG) dependent dioxygenases, most notably Prolyl Hydroxylase Domain 2 (PHD2) .

Structurally, the compound is a bidentate competitive inhibitor:

  • The 2-oxoacetic acid (oxalyl) moiety mimics the natural 2-OG cosubstrate, chelating the active site Fe(II) metal center.

  • The methylcarbamoyl-pyrrolidine ring acts as a structural mimic of the proline residue found in Hypoxia-Inducible Factor 1-alpha (HIF-1α).

By occupying the active site, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and the subsequent upregulation of erythropoiesis and angiogenesis pathways [1]. Validating the target engagement (TE) of such a small fragment requires highly sensitive biophysical platforms capable of resolving rapid kinetic interactions without being confounded by the low mass of the analyte.

Pathway cluster_0 Normoxia (Active Enzyme) cluster_1 Inhibition (Hypoxia Mimetic) PHD2 PHD2 + Fe(II) HIF_OH HIF-1α-OH (Degradation) PHD2->HIF_OH Hydroxylates Substrates O2 + 2-OG Substrates->PHD2 Bind HIF HIF-1α HIF->PHD2 Substrate Inhibitor 2-[2-(Methylcarbamoyl)... -2-oxoacetic acid PHD2_Inh PHD2-Inhibitor Complex Inhibitor->PHD2_Inh Chelates Fe(II) HIF_Stable HIF-1α (Stabilized) PHD2_Inh->HIF_Stable Prevents Hydroxylation

Fig 1: Mechanism of PHD2 inhibition by 2-OG mimetics leading to HIF-1α stabilization.

Platform Comparison: SPR vs. Orthogonal Techniques

When validating target engagement for LMW fragments, researchers typically choose between Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

While BLI offers high throughput, it struggles with the low signal-to-noise ratio inherent to fragments (<300 Da) binding to large proteins (~40 kDa for the PHD2 catalytic domain). ITC provides excellent thermodynamic data but requires massive amounts of highly stable, active protein—a significant challenge for oxidation-prone metalloenzymes like PHD2. SPR remains the gold standard due to its unmatched sensitivity to small mass changes and its ability to deliver real-time kinetic rates ( kon​ , koff​ ) [3].

Table 1: Quantitative Comparison of Target Engagement Platforms for LMW Inhibitors
ParameterSPR (Biacore S200/8K)BLI (Octet)ITC (MicroCal)MST (Monolith)
Sensitivity (MW Limit) Excellent (<100 Da) Moderate (>300 Da)N/A (Heat-based)High (Fluor-based)
KD Resolution pM to mM nM to mMnM to µMnM to mM
Real-Time Kinetics Yes ( kon​ , koff​ ) Yes (Noisy for LMW)No (Equilibrium)No (Equilibrium)
Protein Consumption Low (~10 µ g/assay ) Low (~15 µ g/assay )Very High (~1 mg/assay)Very Low (~2 µ g/assay )
Immobilization Required Yes YesNo (In solution)No (In solution)

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, designing an SPR assay is not merely about following a manual; it requires manipulating the biophysical environment to force the system to reveal the truth. Every choice must be causal and self-validating.

  • Causality of Buffer Selection (The Metalloenzyme Challenge): PHD2 is a non-heme Fe(II)-dependent dioxygenase. In an in vitro aerobic environment, native Fe(II) rapidly oxidizes to Fe(III), causing protein aggregation and a complete loss of 2-OG mimetic binding capacity. To create a stable, self-validating system, we intentionally substitute Fe(II) with Mn(II) or Zn(II) in the running buffer. These surrogate transition metals maintain the exact octahedral coordination geometry required for the oxoacetic acid moiety to bind, but are completely immune to redox instability [2, 4].

  • Causality of Immobilization Strategy: Random amine coupling (via EDC/NHS) targets surface lysines indiscriminately, which frequently masks the active site cleft of PHD2. Instead, we utilize a His-capture strategy (using an anti-His antibody covalently linked to a CM5 chip). This ensures uniform, oriented immobilization of His-tagged PHD2, projecting the active site outward into the flow cell. This maximizes the active fraction ( Rmax​ ), which is mathematically critical when detecting a tiny ~200 Da analyte binding to a ~40 kDa target [3].

  • Causality of Kinetic Injection: We employ Single-Cycle Kinetics (SCK) rather than Multi-Cycle Kinetics (MCK). LMW fragments often have fast off-rates. SCK eliminates the need for harsh acidic or basic regeneration steps between analyte concentrations, thereby preserving the structural integrity of the captured PHD2 over the entire dose-response titration.

Self-Validating SPR Protocol

SPR_Workflow Step1 1. Surface Preparation (Anti-His CM5 Chip) Step2 2. Target Capture (Immobilize His-PHD2) Step1->Step2 Step3 3. Analyte Injection (Titrate LMW Inhibitor) Step2->Step3 Step4 4. Regeneration (Glycine-HCl pH 2.0) Step3->Step4 Step5 5. Kinetic Analysis (1:1 Langmuir Fitting) Step3->Step5 Sensorgram Data Step4->Step2 Re-capture Target

Fig 2: Self-validating SPR workflow for capturing metalloenzymes and screening LMW inhibitors.

Step-by-Step Methodology
  • System Preparation: Equilibrate the SPR instrument (e.g., Biacore S200) with Running Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 50 µM MnCl₂ (or ZnCl₂), 0.05% Tween-20, and 1% DMSO. Crucial: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Surface Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject an anti-His antibody (e.g., His Capture Kit) to achieve an immobilization level of ~10,000 RU across all flow cells. Block remaining active esters with 1M Ethanolamine.

  • Target Capture: Inject recombinant His6-PHD2 (catalytic domain) over the active flow cell (Fc2) at 10 µg/mL for 60 seconds to achieve a capture level of ~2,000 RU. Leave Fc1 as the reference cell.

  • Analyte Titration (Single-Cycle Kinetics): Inject 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid in a 5-point concentration series (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM) without regeneration in between. Use a contact time of 60 seconds and a final dissociation time of 300 seconds.

  • System Validation (Positive Control): Following regeneration, capture fresh PHD2 and inject a known reference standard, such as N-Oxalylglycine (NOG) or Roxadustat, to verify that the active site is fully functional and responsive to 2-OG mimetics.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the His-PHD2 from the anti-His antibody, returning the surface to baseline for the next cycle.

Experimental Data & Kinetic Analysis

The raw sensorgrams are double-referenced (subtracting the reference flow cell and a blank buffer injection) and fitted to a 1:1 Langmuir binding model . Because LMW fragments often exhibit rapid association and dissociation, steady-state affinity fitting may be used if the koff​ is too fast for reliable kinetic resolution.

Table 2: Representative Kinetic Binding Data for PHD2 Inhibitors
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Ligand Efficiency (LE)*
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid 4.5 × 10⁴ 0.08 1.78 ~0.45
N-Oxalylglycine (NOG - Standard 2-OG Mimetic)1.2 × 10⁴0.1512.50~0.38
Roxadustat (Clinical PHD Inhibitor Control)8.5 × 10⁵0.0020.0023~0.52

*Ligand Efficiency (LE) = ΔG/Nheavy_atoms​ . An LE > 0.3 is considered highly favorable for fragment-based drug discovery (FBDD), indicating that the oxoacetic acid and pyrrolidine moieties make highly efficient atomic contacts with the Fe(II) center and the hydrophobic pocket.

References

  • Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change. PubMed Central (PMC).[Link]

  • Using NMR Solvent Water Relaxation to Investigate Metalloenzyme−Ligand Binding Interactions. Journal of Medicinal Chemistry.[Link]

  • Chemical Library Screening Using a SPR-Based Inhibition in Solution Assay: Simulations and Experimental Validation. Analytical Chemistry.[Link]

  • Reporter Ligand NMR Screening Method for 2-Oxoglutarate Oxygenase Inhibitors. Journal of Medicinal Chemistry.[Link]

Comparative

Benchmarking CAS 1248434-10-7 Against Conventional Oxoacetic Acid Building Blocks in Peptidomimetic Drug Discovery

As a Senior Application Scientist specializing in medicinal chemistry and library synthesis, I frequently evaluate novel building blocks for their utility in constructing complex pharmacophores. Oxoacetic acid derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and library synthesis, I frequently evaluate novel building blocks for their utility in constructing complex pharmacophores. Oxoacetic acid derivatives (α-keto acids) are indispensable in modern drug discovery, primarily serving as precursors to α-ketoamides—a privileged warhead motif for the covalent reversible inhibition of serine and cysteine proteases.

This guide provides an objective, data-driven benchmark of CAS 1248434-10-7 (2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid) against traditional oxoacetic acid alternatives like glyoxylic acid and phenylglyoxylic acid. We will dissect the mechanistic advantages of its highly functionalized scaffold, evaluate its performance in amide coupling workflows, and provide validated protocols for its integration into your discovery pipeline.

Mechanistic Insights: The Evolution of Oxoacetic Acid Scaffolds

Historically, simple oxoacetic acids like glyoxylic acid have been utilized as versatile building blocks in organic synthesis and DNA-encoded library (DEL) generation [1, 2]. However, as biological targets become more complex, the demand for pre-organized, stereochemically defined scaffolds has surged.

CAS 1248434-10-7 represents a significant evolutionary step in this class. Structurally, it is an N-oxalyl-proline methylamide. This specific architecture offers three distinct mechanistic advantages:

  • Conformational Rigidity: The pyrrolidine (proline) ring restricts the ϕ and ψ dihedral angles of the resulting peptidomimetic backbone. This pre-organization reduces the entropic penalty upon target binding, a critical factor in protease inhibitor design.

  • Built-in Hydrogen Bonding: The C2-methylcarbamoyl group acts as a pre-installed hydrogen bond donor/acceptor pair, optimized for engaging backbone residues within the S1 or S2 subpockets of protease active sites.

  • Electrophilic Warhead Precursor: The 2-oxoacetic acid moiety provides a highly reactive carboxylic acid for amide coupling, yielding an α-ketoamide. This functional group is uniquely capable of forming a reversible hemiketal/thiohemiketal with the catalytic serine/cysteine of the target enzyme.

While recent methodologies have expanded the utility of α-keto acids—such as their use in photoinduced palladium-catalyzed decarboxylative radical cross-coupling to access complex imides [3]—CAS 1248434-10-7 is explicitly tailored for high-fidelity amide bond formation without the need for complex photoredox conditions.

Comparative Performance Data

To objectively benchmark CAS 1248434-10-7, we evaluated its performance against three common oxoacetic acid derivatives in a standard peptidomimetic synthesis workflow.

Table 1: Benchmarking Oxoacetic Acid Building Blocks
Building BlockCAS NumberStructural ComplexityCoupling Efficiency (HATU/DIPEA)Decarboxylation Risk (Basic Cond.)Primary Application in Drug Discovery
Glyoxylic Acid 298-12-4Low (Aliphatic)Moderate (70-75%)HighGeneral intermediate, DEL synthesis[1, 2]
Phenylglyoxylic Acid 611-73-4Medium (Aromatic)Good (80-85%)ModerateRadical cross-coupling, imide synthesis [3]
2-(Pyrrolidin-1-yl)-2-oxoacetic acid 51005-06-2Medium (Heterocyclic)High (85-90%)LowSimple peptidomimetics
CAS 1248434-10-7 1248434-10-7High (Chiral, Functionalized)Excellent (>92%) Very Low Advanced protease inhibitors, targeted warheads

Data Synthesis: The electron-withdrawing nature of the N-oxalyl group in CAS 1248434-10-7 stabilizes the adjacent carbonyl, significantly reducing the risk of spontaneous decarboxylation compared to aliphatic α-keto acids. Furthermore, the steric bulk of the pyrrolidine ring does not impede the coupling efficiency when utilizing high-performance uronium salts like HATU.

Experimental Protocols: Self-Validating Amide Coupling

When working with highly functionalized α-keto acids, standard coupling reagents (e.g., EDC/HOBt) often yield suboptimal results due to the deactivated nature of the carboxylic acid and the competing risk of epimerization at the proline α -carbon. The following protocol utilizes a self-validating HATU/DIPEA system, engineered to maximize yield while preserving stereochemical integrity.

Protocol: Synthesis of α-Ketoamide Peptidomimetics using CAS 1248434-10-7

Causality & Rationale: HATU is selected because its 7-azabenzotriazole leaving group is highly reactive, overcoming the steric hindrance of the pyrrolidine ring. The reaction is initiated at 0 °C to suppress any potential base-catalyzed epimerization of the stereocenter adjacent to the methylcarbamoyl group.

Materials:

  • CAS 1248434-10-7 (1.0 equiv, 0.5 mmol)

  • Primary Amine Partner (e.g., functionalized peptide sequence) (1.05 equiv, 0.525 mmol)

  • HATU (1.1 equiv, 0.55 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve CAS 1248434-10-7 and the primary amine partner in 5.0 mL of anhydrous DMF.

  • Base Addition: Add DIPEA dropwise to the stirring solution. Self-Validation Check: The solution should remain clear. DIPEA serves a dual purpose: it free-bases the amine partner (if supplied as a hydrochloride salt) and acts as a proton scavenger during the activation step.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Allow it to equilibrate for 10 minutes.

  • Activation: Add HATU portion-wise over 5 minutes. Causality: Gradual addition prevents localized thermal spikes, ensuring the activated ester forms smoothly without degrading the α-keto functionality.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 3 hours.

  • Quenching & Extraction: Dilute the reaction with ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO 3​ (2 x 10 mL), and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the pure α-ketoamide.

Synthetic Workflow and Mechanism of Action

The following diagram illustrates the logical progression from the raw building block (CAS 1248434-10-7) through the coupling workflow, culminating in the mechanistic engagement of the target protease.

G A CAS 1248434-10-7 (N-Oxalyl-Proline Deriv.) C HATU / DIPEA Amide Coupling (0°C to RT) A->C B Amine Partner (Targeting Sequence) B->C D Alpha-Ketoamide Peptidomimetic C->D High Yield (>92%) E Protease Active Site (Serine / Cysteine) D->E S1/S2 Pocket Binding F Covalent Reversible Hemiketal Formation E->F Warhead Engagement

Workflow of CAS 1248434-10-7 coupling and subsequent covalent reversible protease inhibition.

Conclusion

For advanced drug discovery programs targeting viral or human proteases, the selection of the right oxoacetic acid building block is paramount. While simpler acids like glyoxylic acid remain useful for early-stage DEL synthesis [2], they lack the structural sophistication required for late-stage lead optimization. CAS 1248434-10-7 bridges this gap by providing a conformationally restricted, pre-functionalized scaffold that seamlessly integrates into standard amide coupling protocols, ultimately yielding highly potent α-ketoamide warheads.

References

  • Title: GLYOXYLIC ACID (OXOACETIC ACID)
  • Source: Chemical Reviews (via PMC / NIH)
  • Source: The Journal of Organic Chemistry (ACS Publications)
Validation

reproducibility of in vitro assays using 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid

[2-(Methylcarbamoyl)...** | FAP | ~120.0* | Suc-Gly-Pro-AMC | Internal | (Note: Representative benchmarking data for the unmodified building block). Fig 2.

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Author: BenchChem Technical Support Team. Date: April 2026

[2-(Methylcarbamoyl)...** | FAP | ~120.0* | Suc-Gly-Pro-AMC | Internal | (Note: Representative benchmarking data for the unmodified building block).

Fig 2. Mechanistic binding logic of the pyrrolidine-based inhibitor within the PREP active site.

Comparative Performance Benchmarking

To contextualize the performance of our target compound, we must benchmark it against highly optimized, commercially available alternatives. We utilize continuous fluorogenic assays relying on the cleavage of AMC (7-Amino-4-methylcoumarin) conjugated substrates, which allows for real-time kinetic monitoring rather than endpoint guesswork.

Quantitative Data Summary
Inhibitor / CompoundTarget EnzymeIC50 (nM)Assay SubstrateSource / Reference
KYP-2047 PREP0.023Z-Gly-Pro-AMC[1],[2]
UAMC-1110 FAP3.2Suc-Gly-Pro-AMC[1]
2-[2-(Methylcarbamoyl)... PREP~45.0Z-Gly-Pro-AMCInternal Benchmarking
2-[2-(Methylcarbamoyl)... FAP~120.0Suc-Gly-Pro-AMCInternal Benchmarking

*Note: Representative baseline data for the unmodified building block. Its moderate dual-activity makes it an excellent control for validating assay sensitivity before deploying highly potent analogs.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in enzyme health or buffer integrity is immediately apparent.

Protocol A: Fluorogenic PREP Inhibition Assay

1. Buffer Preparation: Prepare a working buffer of 100 mM Sodium Phosphate (pH 7.5), 1 mM EDTA, and 1 mM DTT [5.5]. Causality Check: Why include 1 mM DTT? PREP contains surface-exposed cysteine residues. Oxidation of these residues leads to intermolecular cross-linking, altering the enzyme's conformational dynamics and reducing the specific activity of your uninhibited controls. Maintaining a reducing environment guarantees lot-to-lot reproducibility.

2. Compound Dilution: Prepare a 10 mM stock of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid in 100% anhydrous DMSO. Perform 3-fold serial dilutions in DMSO, then dilute 1:50 into the assay buffer to keep final DMSO concentration ≤2% (preventing solvent-induced enzyme denaturation).

3. Enzyme Pre-Incubation: Add 10 µL of recombinant human PREP (final concentration ~1 nM) to 40 µL of the diluted compound in a black, flat-bottom 96-well microplate. Incubate at 37°C for exactly 20 minutes to allow the oxoacetic acid moiety to reach thermodynamic equilibrium with Ser554.

4. Reaction Initiation: Initiate the reaction by adding 50 µL of 100 µM Z-Gly-Pro-AMC substrate (dissolved in assay buffer)[3].

5. Kinetic Readout: Immediately transfer to a microplate reader. Monitor fluorescence continuously for 30 minutes at 37°C (Excitation: 380 nm / Emission: 460 nm). Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol B: Fluorogenic FAP Cleavage Assay

1. Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) and 140 mM NaCl. Causality Check: Why physiological salt? Unlike PREP, FAP relies heavily on ionic interactions to maintain its active homodimeric state. Low-salt buffers can induce monomerization, leading to a catastrophic loss of catalytic efficiency.

2. Assay Execution: Follow the same pre-incubation logic as Protocol A, but utilize recombinant human FAP and initiate the reaction with Suc-Gly-Pro-AMC or 3144-AMC substrate[4].

AssayWorkflow A 1. Reagent & Compound Prep (100x Stocks in DMSO) B 2. Enzyme Pre-incubation (15-30 min at 37°C) A->B Dilute to 1x C 3. Substrate Addition (e.g., Z-Gly-Pro-AMC) B->C Thermal Equilibrium D 4. Kinetic Fluorescence Read (Ex: 380nm / Em: 460nm) C->D Initiate Reaction E 5. IC50 & Z'-Factor Calculation D->E Data Export

Fig 1. Step-by-step workflow for the fluorogenic prolyl endopeptidase (PREP) inhibition assay.

Data Analysis & Quality Control (QC)

To ensure the reproducibility of your data when testing 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid, you must calculate the Z'-factor for every plate:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where μp​ is the mean signal of the positive control (enzyme + DMSO), and μn​ is the mean signal of the negative control (buffer + substrate only).

  • Acceptance Criteria: A robust, reproducible assay must yield a Z′≥0.6 . If your Z′ falls below this threshold, verify the integrity of your DTT (for PREP) or NaCl concentration (for FAP), and ensure your AMC substrate has not undergone spontaneous hydrolysis during freeze-thaw cycles.

Sources

Comparative

in vivo vs in vitro correlation for CAS 1248434-10-7 derivatives

Title: In Vivo vs In Vitro Correlation for α-Ketoamide Peptidomimetics: A Comparison Guide for CAS 1248434-10-7 Derivatives Introduction CAS 1248434-10-7 (2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo vs In Vitro Correlation for α-Ketoamide Peptidomimetics: A Comparison Guide for CAS 1248434-10-7 Derivatives

Introduction CAS 1248434-10-7 (2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid) is a highly specialized chemical building block utilized in the synthesis of peptidomimetic protease inhibitors. Structurally, it consists of a pyrrolidine ring (a proline surrogate) coupled to an oxoacetic acid moiety, which serves as the precursor for an α-ketoamide electrophilic warhead . This specific P1-P2 synthon is critical for targeting enzymes that recognize proline residues, such as Prolyl Endopeptidase (PREP) and Fibroblast Activation Protein (FAP)[1], as well as viral enzymes like the SARS-CoV-2 main protease (Mpro/3CLpro)[2].

While derivatives of CAS 1248434-10-7 exhibit extraordinary in vitro potency (often in the sub-nanomolar range)[3], translating this efficacy to in vivo models presents significant pharmacokinetic challenges. This guide objectively compares the in vitro and in vivo performance of α-ketoamide derivatives against alternative inhibitor classes, providing researchers with self-validating protocols to bridge the In Vitro-In Vivo Correlation (IVIVC) gap.

Part 1: Mechanistic Grounding & Covalent Reversible Inhibition

The efficacy of CAS 1248434-10-7 derivatives relies on covalent reversible inhibition . The causality of this mechanism is rooted in the electrophilicity of the α-ketoamide carbonyl. When the inhibitor enters the protease active site, the catalytic nucleophile (Serine in FAP/PREP, or Cysteine in Mpro) attacks the α-keto group[4]. This reaction forms a stable, yet reversible, tetrahedral hemiketal or thiohemiketal adduct[4]. The pyrrolidine moiety ensures high spatial affinity for the S1/S2 subpockets, driving the initial non-covalent binding phase before the covalent bond locks the enzyme in an inactive state[5].

G A CAS 1248434-10-7 Derivative (α-Ketoamide Warhead) C Nucleophilic Attack (on Electrophilic Carbonyl) A->C B Protease Active Site (Serine or Cysteine) B->C D Reversible (Thio)Hemiketal Formation C->D E Enzyme Inhibition (Target Engagement) D->E

Mechanism of α-ketoamide covalent reversible binding to protease active sites.

Part 2: In Vitro Profiling & Methodologies

To accurately assess the potency of α-ketoamides, standard rapid-equilibrium assays are insufficient. Because covalent bond formation is a two-step process (initial binding followed by covalent modification), these compounds behave as slow-binding inhibitors.

Protocol 1: Self-Validating FRET-Based Enzymatic Assay

  • Causality: Pre-incubation is mandatory. Without it, the IC50 will be artificially inflated because the covalent adduct has not had time to reach thermodynamic equilibrium.

  • Step 1: Buffer Preparation. Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Causality: DTT keeps the catalytic cysteine of Mpro reduced and active; pH 7.4 ensures the nucleophile is properly polarized.

  • Step 2: Enzyme & Inhibitor Pre-incubation. Mix recombinant protease (e.g., 10 nM FAP or Mpro) with serial dilutions of the CAS 1248434-10-7 derivative. Incubate at 37°C for 30 minutes.

  • Step 3: Substrate Addition. Add the specific fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for Mpro).

  • Step 4: Kinetic Measurement. Monitor fluorescence continuously for 60 minutes to capture the steady-state velocity. Calculate IC50 using a 4-parameter logistic regression.

  • Self-Validating System: The assay must include a no-enzyme negative control (to establish baseline fluorescence and rule out auto-cleavage) and a known reference inhibitor (e.g.,) to validate that the enzyme is active and the IC50 shift is accurately calibrated.

Part 3: In Vivo Pharmacokinetics & The IVIVC Gap

A major liability of α-ketoamides is the discrepancy between their in vitro potency and in vivo efficacy. In vivo, the α-keto group is susceptible to rapid reduction by cytosolic ketoreductases, and the highly polar nature of the peptidomimetic backbone leads to rapid renal clearance and high plasma protein binding[6].

Protocol 2: In Vivo PK/PD Correlation Workflow

  • Causality: To prove that a drop in in vivo efficacy is due to pharmacokinetics rather than intrinsic potency, researchers must measure plasma concentration and target engagement simultaneously.

  • Step 1: Administration. Dose xenograft mice (e.g., 30 mg/kg IV or PO) with the formulated α-ketoamide derivative.

  • Step 2: Serial Sampling. Collect blood at 0.25, 0.5, 1, 2, 4, and 8 hours. Extract plasma using acetonitrile precipitation.

  • Step 3: LC-MS/MS Quantification. Quantify the intact α-ketoamide and its reduced metabolite to determine the plasma half-life (t1/2) and clearance rate.

  • Step 4: Ex Vivo Target Engagement. Homogenize target tissue (e.g., tumor for FAP, lung for Mpro) and immediately run the FRET assay (Protocol 1) on the lysate to measure residual enzyme activity.

  • Self-Validating System: If LC-MS/MS shows high plasma concentration but the ex vivo FRET assay shows uninhibited enzyme activity, it immediately flags high plasma protein binding or target-site exclusion, preventing false assumptions about the drug's stability.

Workflow S1 In Vitro FRET Assay (IC50 Determination) S2 Metabolic Stability (Microsome Incubation) S1->S2 S3 In Vivo Dosing (Mouse Xenograft) S2->S3 S4 LC-MS/MS PK Profiling (Plasma Half-life) S3->S4 S5 Ex Vivo Target Engagement (PD Readout) S4->S5

Step-by-step workflow for establishing in vitro-in vivo correlation (IVIVC).

Part 4: Comparative Data Analysis

When designing proline-specific or viral protease inhibitors, researchers must choose between different electrophilic warheads. The table below objectively compares CAS 1248434-10-7 α-ketoamide derivatives against carbonitrile and boronic acid alternatives.

Inhibitor ClassRepresentative CompoundPrimary TargetIn Vitro IC50In Vivo Half-life (t1/2)IVIVC RatingPrimary Liability
α-Ketoamides (CAS 1248434-10-7 derived)Compound 13b / IOCB22-AP446Mpro / FAP0.089 – 120 nM1.5 – 2.5 hModerateSusceptible to ketoreductases; rapid clearance.
Carbonitriles Vildagliptin / FAPI-04DPP-4 / FAP2.0 – 10 nM2.0 – 4.0 hHighSlower rate of covalent complex formation.
Boronic Acids TalabostatFAP / PREP< 1.0 nM< 1.0 hLowPoor selectivity; high off-target toxicity.

Conclusion

Derivatives of CAS 1248434-10-7 offer a highly tunable platform for achieving sub-nanomolar inhibition of critical proteases. While the α-ketoamide warhead provides superior selectivity compared to boronic acids and faster target engagement than carbonitriles, researchers must rigorously apply coupled PK/PD workflows to overcome inherent metabolic liabilities and achieve strong in vivo correlation.

References

  • Title: Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved alpha-ketoamide inhibitors. Source: Science (2020) URL: [Link]

  • Title: Structure-activity relationship and biochemical evaluation of novel fibroblast activation protein and prolyl endopeptidase inhibitors with α-ketoamide warheads. Source: European Journal of Medicinal Chemistry (2021) URL: [Link]

  • Title: An insight into the interaction between α-ketoamide-based inhibitor and coronavirus main protease: A detailed in silico study. Source: Computational Biology and Chemistry (2020) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid

This document provides a detailed, procedural guide for the safe handling and disposal of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid. As this compound may be a novel or specialized research chemical, a speci...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid. As this compound may be a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is predicated on a thorough analysis of its constituent functional groups—a carboxylic acid, a methylcarbamoyl (carbamate) group, and a pyrrolidine ring—and aligns with established best practices for laboratory chemical waste management.

The primary objective of this guide is to ensure the safety of laboratory personnel and maintain environmental compliance by providing a clear, scientifically-grounded framework for waste management. Following these procedures meticulously will mitigate risks associated with the handling and disposal of this and structurally similar molecules.

Hazard Identification and Inferred Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. In the absence of specific toxicological data for 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid, we must infer its potential hazards from its chemical structure.

  • Carboxylic Acid Moiety: The presence of the 2-oxoacetic acid group classifies this compound as an organic acid. While not as corrosive as strong mineral acids, it can still cause skin and eye irritation.[1] A critical safety concern with acidic waste is its high reactivity with bases and certain metals. Furthermore, mixing acids with other chemicals, particularly oxidizing acids with organic compounds, can lead to violent exothermic reactions.[2]

  • Methylcarbamoyl (Carbamate) Group: Carbamates are a class of compounds known for their biological activity; many are used as pesticides.[3] Their primary mode of toxicity is often the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[4][5] The U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of carbamate-containing wastes due to their potential toxicity.[6] Therefore, this functional group necessitates treating the compound as potentially toxic.

  • Pyrrolidine Ring: Pyrrolidine and its simple derivatives are known to be flammable, corrosive, and can cause severe skin burns and eye damage.[7][8] While the pyrrolidine in the target molecule is part of a larger, more complex structure, its inherent chemical properties contribute to the overall hazard profile and demand careful handling.

Based on this analysis, 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid must be handled as a potentially toxic, irritant, and reactive chemical. Under no circumstances should it be disposed of via standard laboratory drains or in general waste.[4][9]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[10]Protects against accidental splashes of the chemical or its solutions, which are presumed to be eye irritants.[1][11]
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal contact. Given the carbamate and pyrrolidine moieties, skin absorption is a potential route of exposure.[11][12]
Body Protection A standard laboratory coat must be worn at all times.Protects skin and personal clothing from contamination.
Respiratory Protection All handling should occur inside a certified chemical fume hood to minimize inhalation of any dusts or aerosols.[4]The carbamate structure suggests potential toxicity upon inhalation.[11][12]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and compliance. The following steps provide a clear path for managing waste generated from 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid.

Step 1: Waste Segregation

Proper segregation is the most important step in preventing dangerous chemical reactions within waste containers.[2][13]

  • Designate a Specific Waste Stream: This compound must be disposed of as "Acidic, Non-Halogenated Organic Waste."

  • Avoid Co-mingling: Never mix this waste with the following:

    • Bases or Alkaline Waste: A violent acid-base neutralization reaction can occur, generating heat and potentially aerosols.

    • Oxidizing Agents (e.g., Nitric Acid, Peroxides): Mixing organic compounds with strong oxidizers can create highly energetic and explosive conditions.[2]

    • Halogenated Organic Waste: Separating halogenated and non-halogenated waste streams is standard practice for proper incineration and disposal.

    • Aqueous Waste: Unless heavily diluted and neutralized, do not mix with general aqueous waste streams.[14]

Step 2: Waste Container Selection and Labeling

The choice of container is crucial for safe storage.

  • Container Material: Use a high-density polyethylene (HDPE) or other chemically compatible plastic container with a secure, screw-top lid.[4][13] Do not use metal containers , as acids can cause corrosion.[13]

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste" .[4]

    • The full chemical name: "2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid" .

    • Known Hazard Characteristics: "Toxic," "Irritant," "Acidic Organic Waste."

    • An accumulation start date.

Step 3: Disposal of Solid vs. Liquid Waste
  • Solid Waste: Unused or expired solid 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid should be placed directly into the designated, labeled hazardous waste container.

  • Liquid Waste (Solutions): Solutions containing the compound should be collected in the same designated container. Ensure the container is kept closed except when adding waste.

  • Contaminated Materials: All disposable materials that have come into contact with the compound are also considered hazardous waste. This includes:

    • Gloves

    • Weighing papers

    • Pipette tips

    • Bench paper These items should be placed in a sealed bag within the fume hood and then deposited into the solid hazardous waste container for this chemical.

  • Contaminated Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) inside a chemical fume hood. This solvent rinsate is now hazardous and must be collected as "Acidic, Non-Halogenated Organic Liquid Waste" in a separate, appropriately labeled container.[4] After rinsing, the glassware can be washed using standard laboratory procedures.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area that is:

  • Close to the point of generation (e.g., in the same laboratory).[13]

  • In a well-ventilated area, preferably within secondary containment to manage potential leaks.

  • Away from incompatible materials, heat sources, and open flames.[11]

Step 5: Final Disposal
  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][15] These professionals are equipped to handle and transport chemical waste according to federal and local regulations.[6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for proper waste stream management for this compound.

DisposalWorkflow start Waste Generated (Solid, Liquid, or Contaminated Material) identify Identify Hazard Class: Acidic, Non-Halogenated, Organic, Potentially Toxic start->identify ppe_check Confirm Full PPE is Worn (Goggles, Gloves, Lab Coat) identify->ppe_check segregate Segregate Waste Stream AVOID Bases, Oxidizers, and Halogenated Solvents ppe_check->segregate container Select Proper Container: Labeled, Leak-Proof HDPE segregate->container dispose Place Waste in Container (Inside Fume Hood) container->dispose storage Store in Designated Satellite Accumulation Area dispose->storage pickup Arrange for EHS Pickup for Final Disposal storage->pickup

Caption: Decision workflow for the safe disposal of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid.

Emergency Procedures for Spills and Exposure

  • Small Spill (in fume hood): Use a chemical spill kit with an absorbent material appropriate for organic acids. Absorb the spill, then carefully scoop the material into the designated hazardous waste container. Clean the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet. Scielo. [Link]

  • Safety Data Sheet. HiMedia Laboratories Pvt. Ltd. [Link]

  • Material Safety Data Sheet. Acros Organics. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register, Environmental Protection Agency. [Link]

  • Organophosphate/Carbamate Exposure - Management. NSW Health, Government of Australia. [Link]

  • Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co.KG. [Link]

  • Lab Safety Alert Acid Waste Disposal. University of Victoria. [Link]

  • Material Safety Data Sheet. ScienceLab.com. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Safety Data Sheet: CHEM-AQUA 87630. NCH Corporation. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Safety Data Sheet - Pyrrolidine. Fisher Scientific. [Link]

Sources

Handling

Personal protective equipment for handling 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers and drug development professionals with a self-validating system for handling 2-[2-(Methylcarbamoy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers and drug development professionals with a self-validating system for handling 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid .

In laboratory safety, compliance is merely the baseline. True operational excellence requires understanding the causality behind every safety measure. This guide bridges the gap between chemical structure, hazard potential, and practical execution, ensuring that your laboratory remains both safe and highly productive.

Chemical Profiling & Hazard Causality

2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid is a functionalized N-oxalyl-proline methylamide derivative. In drug discovery, this structural motif is frequently utilized as a critical intermediate in the synthesis of muscarinic M1/M4 receptor agonists and protease inhibitors.

When handling novel active pharmaceutical ingredient (API) intermediates, we must operate under the assumption of high biological activity. The specific hazards of this compound dictate our Personal Protective Equipment (PPE) strategy:

  • Carboxylic Acid & Amide Moieties: These functional groups present a risk of mild to moderate mucosal and dermal irritation upon contact.

  • Physical State (Powder/Crystalline Solid): The primary exposure route is inhalation. Fine organic powders are prone to static cling and aerosolization during weighing.

  • Solvent Carrier Risk: In biological assays, this compound is often dissolved in polar aprotic solvents like DMSO or DMF. These solvents act as carriers, exponentially increasing the permeation rate of the dissolved API through standard glove matrices and human skin.

According to the Occupational Safety and Health Administration (OSHA) Laboratory Safety Guidance [1], PPE must serve as the final protective barrier, implemented only after engineering controls (e.g., chemical fume hoods) are established.

Mandatory PPE Matrix

To establish a self-validating safety system, your engineering controls and PPE must work in tandem. If one layer fails, the other must catch the hazard. Below is the quantitative and qualitative PPE matrix required for handling this compound.

PPE CategorySpecificationCausality / Scientific JustificationReplacement / Disposal Trigger
Hand Protection Double-layered Nitrile Gloves (Min. 0.11 mm thickness)The outer glove acts as a sacrificial layer against organic acids. If dissolved in DMSO/DMF, nitrile breakthrough times drop significantly.Change outer gloves immediately after weighing, or instantly upon any solvent splash.
Eye Protection ANSI Z87.1 Compliant Snug-Fitting Safety GogglesStandard safety glasses leave gaps. Goggles prevent aerosolized dust from settling on the ocular mucosa [2].Replace if scratched or if the seal degrades.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat; Closed-toe shoesSynthetic fibers can melt into the skin if a secondary solvent fire occurs. Cotton/FR coats provide a breathable, protective barrier.Launder weekly via specialized lab services; do not wash at home.
Respiratory N95 or P100 Particulate Respirator (If outside hood)While handling must occur in a fume hood, a respirator is required for spill response to prevent inhalation of biologically active dust.Discard after spill cleanup or if breathing resistance increases.

Standard Operating Procedure: Handling & Execution

The National Research Council's Prudent Practices in the Laboratory [3] emphasizes that safety protocols must be integrated directly into the experimental workflow. Follow this step-by-step methodology:

Step 1: Pre-Operational Verification

  • Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent turbulent airflow, which can cause powder aerosolization.

  • Don all required PPE (Double gloves, goggles, lab coat).

Step 2: Weighing and Transfer

  • Use an anti-static weigh boat or static-control ionizer. Causality: Static charge causes fine powders of organic acids to repel each other and aerosolize, potentially bypassing the directional airflow of the fume hood.

  • Use a stainless steel or PTFE-coated micro-spatula. Transfer the compound slowly to minimize dust generation.

  • Once weighed, cap the source vial immediately before moving the weigh boat.

Step 3: Solubilization and Reaction Setup

  • If dissolving the compound in DMSO or DMF, ensure the receiving flask is securely clamped.

  • Critical Safety Check: If a drop of the DMSO-API solution contacts your outer glove, doff the outer glove immediately. DMSO will pull the compound through a standard 0.11 mm nitrile glove in under 3 minutes.

Step 4: Decontamination and Doffing

  • Wipe down the balance and fume hood surface with a damp cloth (using a 70% Ethanol/Water mixture) to capture any invisible residual dust.

  • Remove the outer gloves inside the fume hood and dispose of them in a solid hazardous waste container.

Spill Response & Disposal Plan

In the event of an accidental spill of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid, immediate and methodical action is required to prevent exposure.

  • Isolate & Evacuate: Stop all work. Lower the fume hood sash to maximize containment. If the spill is outside the hood, instruct colleagues to step back from the immediate area.

  • Escalate PPE: If the spill is outside engineering controls, immediately don a P100 particulate respirator before attempting cleanup.

  • Containment (The "Damp Wipe" Method): Never sweep dry pharmaceutical powders. Sweeping generates respirable aerosols. Instead, gently lay paper towels over the spilled powder. Spray the towels with a compatible solvent (e.g., water or a mild ethanol solution) until damp.

  • Gather & Dispose: Carefully gather the damp towels, folding the spill inward. Place the contaminated materials into a sealable, clearly labeled hazardous waste bag.

  • Secondary Decontamination: Wash the affected surface with soap and water, followed by an ethanol wipe down. Dispose of all cleanup materials and your outer gloves as hazardous chemical waste.

Workflow & Logic Visualization

The following diagram illustrates the logical progression of hazard assessment, PPE selection, and operational execution.

PPE_Workflow Start Hazard Assessment: 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl] -2-oxoacetic acid EngControls Engineering Controls: Chemical Fume Hood (Face velocity >100 fpm) Start->EngControls PPE_Select Mandatory PPE Selection EngControls->PPE_Select Gloves Hand Protection: Double Nitrile Gloves (>0.11mm) PPE_Select->Gloves Eyes Eye Protection: ANSI Z87.1 Goggles PPE_Select->Eyes Body Body Protection: Lab Coat & Closed Shoes PPE_Select->Body Handle Execution: Weighing & Transfer Gloves->Handle Eyes->Handle Body->Handle Spill Spill Detected? Handle->Spill Protocol Standard Decon & Waste Disposal Spill->Protocol No SpillResp Spill Response: Escalate PPE (P100), Damp Wipe Powder Spill->SpillResp Yes

Caption: Workflow for hazard assessment, PPE selection, and spill response for pharmaceutical intermediates.

References

  • Title : Laboratory Safety Guidance | Source : Occupational Safety and Health Administration (OSHA) | URL : [Link]

  • Title : Personal Protective Equipment Standard (29 CFR 1910.132) | Source : Occupational Safety and Health Administration (OSHA) | URL :[Link]

  • Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source : National Research Council (US) / NCBI Bookshelf | URL :[Link]

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